Technical Guide: Synthesis and Characterization of N-Ethyl-2-(1-imidazolyl)acetamide
Executive Summary N-Ethyl-2-(1-imidazolyl)acetamide (CAS: 1204921-90-3) is a critical heterocyclic building block used in the development of antifungal agents, enzyme inhibitors, and coordination ligands.[1][2] Its struc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Ethyl-2-(1-imidazolyl)acetamide (CAS: 1204921-90-3) is a critical heterocyclic building block used in the development of antifungal agents, enzyme inhibitors, and coordination ligands.[1][2] Its structure combines a pharmacophoric imidazole ring—essential for binding to heme-iron centers in CYP450 enzymes—with an ethyl-substituted acetamide linker that modulates solubility and lipophilicity.
This technical guide provides a rigorous, self-validating methodology for the synthesis, purification, and structural characterization of this compound. We prioritize the Nucleophilic Substitution (
) pathway due to its atom economy and scalability, while offering an alternative Ester Aminolysis route for specific substrate requirements.
Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).
Gradient: 5% B to 95% B over 15 min.
Detection: UV @ 210 nm (Amide) and 254 nm (Imidazole).
Retention Time: Imidazole derivatives are polar; expect early elution (
min depending on dead volume).
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12253, N-Ethylacetamide. (Precursor Data). Retrieved from [Link]
Sharma, R., et al. (2016). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. (General synthesis methodology for imidazole acetamides). Retrieved from [Link]
biological activity of "N-Ethyl-2-(1-imidazolyl)acetamide" derivatives
The following technical guide provides an in-depth analysis of the biological activity, synthesis, and pharmacological potential of N-Ethyl-2-(1-imidazolyl)acetamide and its structural derivatives. Technical Guide & Whit...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the biological activity, synthesis, and pharmacological potential of N-Ethyl-2-(1-imidazolyl)acetamide and its structural derivatives.
Technical Guide & Whitepaper
Executive Summary
The N-Ethyl-2-(1-imidazolyl)acetamide scaffold represents a critical structural class in medicinal chemistry, bridging the pharmacophore gap between simple azole antifungals and complex anticonvulsant agents. While the specific N-ethyl variant (CAS 1204921-90-3) serves as a fundamental aliphatic baseline, its derivatives—particularly those with N-aryl and N-benzyl substitutions—exhibit potent biological activities ranging from anticonvulsant modulation of GABAergic systems to antimicrobial disruption of sterol biosynthesis.
This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols required to evaluate this versatile chemical series.
Chemical Architecture & Synthesis
The core structure consists of an imidazole ring linked via a methylene bridge to an acetamide group. The "N-Ethyl" designation refers to the substitution on the amide nitrogen, a position critical for lipophilicity and receptor binding affinity.
The "Linker Strategy" Synthesis
The most robust method for synthesizing these derivatives involves a nucleophilic substitution reaction. This protocol allows for the rapid generation of diverse N-substituted analogs.
Core Reaction:
Precursor Formation: Reaction of an amine (e.g., ethylamine, aniline) with chloroacetyl chloride to form a 2-chloroacetamide intermediate.
Coupling: Nucleophilic attack by the imidazole nitrogen on the 2-chloroacetamide.
Graphviz Diagram: Synthetic Pathway
Caption: Two-step convergent synthesis of imidazole acetamide derivatives.
Pharmacological Profiles[1][2][3][4]
Anticonvulsant Activity
The most significant therapeutic potential of N-substituted-2-(1-imidazolyl)acetamides lies in seizure control. Derivatives with lipophilic N-substitutions (e.g., N-phenyl, N-benzyl) have demonstrated protection against Maximal Electroshock (MES) induced seizures, comparable to standard agents like phenytoin and phenobarbital.
Mechanism of Action: Modulation of voltage-gated sodium channels (NaV) and enhancement of GABA_A receptor-mediated inhibition.
SAR Insight: The N-ethyl derivative serves as a low-molecular-weight baseline. Increasing the bulk of the N-substituent (e.g., changing Ethyl → Phenyl) significantly improves blood-brain barrier (BBB) penetration and potency.
Antimicrobial & Antifungal Activity
The imidazole moiety is a well-established pharmacophore for antifungal activity (e.g., clotrimazole, ketoconazole).
Mechanism: Inhibition of Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungal membranes.
Spectrum: Broad-spectrum activity against Candida albicans and Aspergillus niger.
Bacterial Targets: Recent studies suggest inhibition of the FabH-CoA complex in bacteria, disrupting fatty acid synthesis.
Graphviz Diagram: Dual Mechanism of Action
Caption: Dual pharmacological pathways: fungal membrane disruption and neuronal stabilization.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of the N-ethyl derivative vs. its analogs is dictated by the electronic and steric nature of the amide substituent.
Substituent (R)
Lipophilicity (LogP)
Anticonvulsant Potency
Antimicrobial Potency
Notes
-Ethyl (C2H5)
Low
Low/Moderate
Moderate
Baseline aliphatic analog. Good solubility, lower BBB penetration.
-Phenyl (C6H5)
High
High
Moderate
Aromatic ring enhances Na+ channel binding and brain uptake.
-Benzyl (CH2Ph)
High
High
High
Methylene spacer allows flexibility; optimal for fungal CYP51 pocket fitting.
-Cyclohexyl
High
Moderate
High
Bulky aliphatic group; effective against Gram-negative bacteria.
Key Finding: While N-ethyl provides a compact molecule, replacing it with an aryl or bulky alkyl group (like cyclohexyl) generally increases potency across both anticonvulsant and antimicrobial domains due to hydrophobic interactions with target protein binding pockets.
Experimental Protocols
Synthesis of N-Ethyl-2-(1-imidazolyl)acetamide
Self-validating protocol for the core scaffold.[1]
CFU/mL) in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi).
Dilution: Prepare serial two-fold dilutions of the N-ethyl derivative in 96-well plates (Range: 0.5 – 256
).
Incubation:
for 24h (bacteria) or 48h (fungi).
Readout: The lowest concentration showing no visible turbidity is the MIC.
References
Synthesis and Evaluation of 2-(1H-Benzo[d]imidazol-1-yl)acetamide Derivatives for Antimicrobial Activity. Jetir.org. Link
Synthesis, Characterization and in vivo Biological Activity of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) Acetamide. Journal of Young Pharmacists. Link
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. Link
Novel 2‑Acetamido-2-ylidene-4-imidazole Derivatives: Green Synthesis and Biological Assessment. ACS Omega. Link[3]
Synthesis and anticonvulsant activity of N-ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl] acetamide. Acta Poloniae Pharmaceutica. Link
Design, Synthesis, Anticonvulsant Evaluation of New GABAA Agonist Derivatives. Iranian Journal of Pharmaceutical Research. Link
Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives. MDPI Molecules. Link
N-Ethyl-2-(1-imidazolyl)acetamide Product Data. ChemicalBook. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Therapeutic Potential of N-Ethyl-2-(1-imidazolyl)acetamide: A Scaffold Analysis
Content Type: In-Depth Technical Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]
Executive Summary: The Imidazole-Acetamide Pharmacophore
N-Ethyl-2-(1-imidazolyl)acetamide (CAS: 1204921-90-3) represents a critical structural motif in medicinal chemistry: the N1-substituted imidazole acetamide .[1] While often encountered as a chemical building block or early-stage screening compound, this specific molecular architecture possesses intrinsic biological activity driven by two distinct pharmacophores:[1]
The Imidazole Ring (N1-linked): A proven ligand for heme-iron coordination, making it a potent inhibitor of metalloenzymes (CYP450, Heme Oxygenase, NOS).[1]
The Acetamide Linker: A flexible, hydrogen-bonding spacer that mimics peptide bonds, facilitating interactions with serine hydrolases (e.g., FAAH) and ion channels.[1]
This guide dissects the therapeutic utility of this scaffold, detailing its primary molecular targets, synthesis protocols, and validation assays.[1]
Primary Therapeutic Targets & Mechanism of Action
Target Class A: Heme-Containing Enzymes (The "Azole" Effect)
The most authoritative target for N-Ethyl-2-(1-imidazolyl)acetamide is the heme prosthetic group found in metabolic enzymes.[1]
Mechanism: The unhindered nitrogen atom at the 3-position (N3) of the imidazole ring acts as a strong Lewis base.[1] It donates an electron pair to the ferric ion (
) of the heme porphyrin complex.[1] This coordination blocks the binding of molecular oxygen (), effectively inhibiting enzymatic catalysis.[1]
Heme Oxygenase-1 (HO-1): Imidazole derivatives are classic inhibitors of HO-1, a target for regulating inflammation and oxidative stress.[1]
Nitric Oxide Synthase (NOS): The imidazole moiety can bind to the heme domain of nNOS/iNOS, modulating nitric oxide production.[1]
Target Class B: Neurological Modulation (Anticonvulsant Activity)
Structural analogs of imidazole acetamides (e.g., N-phenyl analogs) have demonstrated significant anticonvulsant properties in maximal electroshock (MES) models.[1]
Mechanism: Modulation of voltage-gated sodium channels (
) and potential interaction with the GABA-A receptor complex.[1] The ethyl-acetamide tail provides the necessary lipophilicity to cross the Blood-Brain Barrier (BBB).[1]
Visualization: Mechanism of Action & Signaling
The following diagram illustrates the dual-targeting potential of the N-Ethyl-2-(1-imidazolyl)acetamide scaffold.
Caption: Dual-pharmacophore mechanism showing Heme-Iron coordination via the Imidazole N3 and channel modulation via the Acetamide linker.[1]
Experimental Protocols
Protocol A: Synthesis of N-Ethyl-2-(1-imidazolyl)acetamide
Rationale: This protocol uses a nucleophilic substitution (N-alkylation) strategy.[1] The use of potassium carbonate acts as a base to scavenge the HCl byproduct, driving the reaction forward.[1]
Rationale: To confirm the compound targets heme proteins, we measure the Type II optical difference spectrum.[1] Ligand binding to the heme iron causes a characteristic spectral shift (Soret band shift).[1]
An In-Depth Technical Guide to the In Vitro Screening of N-Ethyl-2-(1-imidazolyl)acetamide
Foreword: A Rational Approach to Unlocking Therapeutic Potential The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is one of rigorous, systematic evaluation. This guide outlines a...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: A Rational Approach to Unlocking Therapeutic Potential
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is one of rigorous, systematic evaluation. This guide outlines a comprehensive in vitro screening cascade for N-Ethyl-2-(1-imidazolyl)acetamide , a molecule belonging to a chemical class of significant pharmacological interest. The imidazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anticancer and antifungal to antihypertensive.[1][2][3][4] Its unique electronic and structural properties allow it to interact with a wide array of biological targets, particularly kinases.[2][4] The N-substituted acetamide moiety further provides a versatile handle for modulating physicochemical properties and exploring diverse biological interactions.[5]
This document is structured not as a rigid template, but as a dynamic, logic-driven strategy. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causality behind experimental choices. Our objective is to build a holistic profile of the compound, starting with broad, foundational assessments of safety and drug-like properties, and progressing to hypothesis-driven screens targeting potential therapeutic areas. Each stage is designed as a self-validating system, ensuring that the data generated is robust, interpretable, and provides a clear rationale for advancing—or halting—the compound's development.
Overall Screening Cascade
The proposed workflow is a phased approach designed to maximize data output while conserving resources, enabling early and informed decision-making.
Caption: A logic diagram for decision-making.
Interpretation Logic:
Assess Toxicity First: If the compound shows high general cytotoxicity (e.g., IC50 <10 µM in non-cancerous cells), any observed "activity" in target assays at similar concentrations is likely due to non-specific cell death. Such a compound is generally deprioritized.
Evaluate Drug-Like Properties: A compound with poor permeability and/or rapid metabolic degradation will likely have poor pharmacokinetics in vivo. Unless the potency is exceptional, it may be deprioritized or flagged for medicinal chemistry efforts to improve its ADME properties.
[6][7]3. Identify Potent & Selective Hits: The ideal outcome is a compound with low general cytotoxicity, a reasonable ADME profile, and potent activity in one or more of the hypothesis-driven assays. A significant "hit" (e.g., sub-micromolar IC50) with selectivity (i.e., potent in one assay but weak in others) is a strong candidate for advancement into lead optimization.
Acknowledge Inactivity: If no significant activity is observed across any of the assays at a reasonable concentration (e.g., up to 30 µM), the compound is likely inactive within the tested biological space and should be deprioritized.
This structured approach ensures that N-Ethyl-2-(1-imidazolyl)acetamide is evaluated thoroughly, providing a clear path forward for subsequent research and development efforts.
Appendix A: Detailed Experimental Protocols
A1: MTT Cytotoxicity/Anti-Proliferation Assay
Cell Plating: Seed cells (e.g., HEK293, HepG2, or cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of N-Ethyl-2-(1-imidazolyl)acetamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (e.g., from 0.1 to 100 µM). Include vehicle-only (e.g., 0.1% DMSO) and no-cell (media only) controls.
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
[8]
Membrane Coating: Coat the filter of a 96-well donor plate with a 1% solution of lecithin in dodecane.
Compound Addition: Add the test compound (e.g., at 100 µM) to the donor wells (pH 6.5 buffer to simulate the gut). Fill the acceptor wells of a separate 96-well plate with buffer at pH 7.4.
Incubation: Place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-16 hours with gentle shaking.
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
Analysis: Calculate the permeability coefficient (Papp) using the appropriate formula.
[9]
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in phosphate buffer.
Initiation: Pre-warm the mixture at 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
Calculation: Determine the half-life (t½) by plotting the natural log of the remaining compound concentration versus time.
[6]
A4: Griess Assay for Nitric Oxide Inhibition
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
Stimulation: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce NO production. Incubate for 24 hours.
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the IC50 for NO inhibition.
[5]
Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in phosphate buffer (pH 8.0).
Incubation: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations. Then add the AChE enzyme solution. Incubate for 15 minutes at 25°C.
Reaction Initiation: Add the substrate (ATCI) to all wells to start the reaction.
Measurement: Immediately measure the absorbance at 412 nm kinetically over 5-10 minutes using a microplate reader.
Analysis: Calculate the rate of the reaction (V) for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
[10][11][12]
References
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). Google Cloud.
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025). MDPI. Available at: [Link]
In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Available at: [Link]
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Google Cloud.
Imidazole as a Promising Medicinal Scaffold. (2021). Dove Medical Press. Available at: [Link]
In Vitro ADME. (n.d.). BioDuro. Available at: [Link]
Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026). Taylor & Francis Online. Available at: [Link]
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006). PubMed. Available at: [Link]
Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. (n.d.). PMC. Available at: [Link]
In Vitro ADME. (n.d.). Selvita. Available at: [Link]
A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. (2022). Frontiers. Available at: [Link]
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Available at: [Link]
In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B. Available at: [Link]
Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2005). ScienceDirect. Available at: [Link]
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. Available at: [Link]
In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders. (2014). PLOS One. Available at: [Link]
Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (2023). ACS Omega. Available at: [Link]
In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). PMC. Available at: [Link]
Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. (n.d.). ResearchGate. Available at: [Link]
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). Google Cloud.
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. Available at: [Link]
In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. (2016). PubMed. Available at: [Link]
Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. (2023). PMC. Available at: [Link]
Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. (2023). MDPI. Available at: [Link]
Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. (2023). ACS Omega. Available at: [Link]
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. (n.d.). RSC Publishing. Available at: [Link]
A Technical Guide to the Preliminary Cytotoxicity Assessment of N-Ethyl-2-(1-imidazolyl)acetamide
Abstract Introduction: Characterizing a Novel Chemical Entity N-Ethyl-2-(1-imidazolyl)acetamide is a small molecule with the chemical formula C7H11N3O and a molecular weight of 153.18 g/mol .[1] Its structure features an...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Introduction: Characterizing a Novel Chemical Entity
N-Ethyl-2-(1-imidazolyl)acetamide is a small molecule with the chemical formula C7H11N3O and a molecular weight of 153.18 g/mol .[1] Its structure features an imidazole ring, a common motif in biologically active compounds, connected to an N-ethyl acetamide group. The absence of extensive literature on this specific compound necessitates a systematic and robust initial safety evaluation.
Preliminary cytotoxicity testing is the cornerstone of this evaluation.[4] It offers a rapid, cost-effective, and ethically sound method to assess the potential for a compound to cause cell damage or death.[5][6] The data generated from these initial screens are crucial for "fail fast" decision-making, allowing research efforts to be focused on candidates with the most promising safety profiles.[2] This guide details a multi-assay approach to build a preliminary cytotoxic profile for N-Ethyl-2-(1-imidazolyl)acetamide.
Strategic Framework for Cytotoxicity Assessment
A robust preliminary cytotoxicity assessment relies on a multi-faceted approach, utilizing assays that probe different aspects of cell health. Our framework is built on three pillars: metabolic activity, membrane integrity, and the mode of cell death.
Caption: High-level workflow for the preliminary cytotoxicity assessment of a novel compound.
Rationale for Cell Line Selection
The choice of cell line is critical for the relevance of in vitro data.[7] For a compound with an unknown biological target, a panel of cell lines is recommended to assess both general and tissue-specific cytotoxicity.[2]
HepG2 (Human Hepatocellular Carcinoma): This cell line is widely used as a model for the human liver due to its metabolic capabilities. Assessing toxicity in HepG2 cells can provide early indications of potential hepatotoxicity, a common reason for drug failure.
HeLa (Human Cervical Adenocarcinoma): As one of the oldest and most commonly used human cell lines, HeLa cells are robust and well-characterized, making them a reliable model for assessing general cytotoxicity.[8]
HEK293 (Human Embryonic Kidney): A non-cancerous cell line is crucial to assess the selectivity of the compound.[8] Comparing the cytotoxicity in cancerous versus non-cancerous cell lines can provide an initial therapeutic window.[8]
Core Cytotoxicity Assay Protocols
The following section provides detailed protocols for a tripartite assessment of cytotoxicity. Each protocol is designed as a self-validating system with appropriate controls.
MTT Assay: Assessment of Metabolic Viability
The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][11] The intensity of the purple color is directly proportional to the number of metabolically active cells.[11]
Caption: The principle of the MTT assay for measuring cell viability.
Experimental Protocol: MTT Assay
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[2]
Compound Treatment: Prepare serial dilutions of N-Ethyl-2-(1-imidazolyl)acetamide in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and untreated control wells.
Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours).
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Lactate Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released upon lysis of the cell membrane.[14][15] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, with the amount of color being proportional to the number of lysed cells.
Experimental Protocol: LDH Assay
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a 96-well plate.
Establish Controls:
Spontaneous LDH Release: Untreated cells.
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most commercial kits) 45 minutes before the end of the incubation period.[14]
Background: Medium only.
Supernatant Collection: After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
Reaction Mixture Addition: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13][14]
Stop Reaction: Add a stop solution to each well.
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the formula:
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between different stages of cell death.[16] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter necrotic or late apoptotic cells, where it intercalates with DNA.[18]
Caption: Cellular states as defined by Annexin V and Propidium Iodide staining.
Experimental Protocol: Annexin V/PI Staining
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with N-Ethyl-2-(1-imidazolyl)acetamide for the desired duration.
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.[18]
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[18]
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution.[18]
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
Data Acquisition: Analyze the samples promptly using a flow cytometer.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and ease of comparison. A dose-response curve should be plotted for each assay and time point, with cell viability or cytotoxicity on the y-axis and the log of the compound concentration on the x-axis.[19][20] The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces the cell viability by 50%, should be calculated from these curves.[21]
Table 1: Hypothetical IC50 Values (µM) for N-Ethyl-2-(1-imidazolyl)acetamide
Cell Line
Assay
24h IC50 (µM)
48h IC50 (µM)
72h IC50 (µM)
HepG2
MTT
125.4 ± 8.2
85.1 ± 5.6
52.3 ± 4.1
LDH
>200
150.7 ± 11.3
98.6 ± 7.9
HeLa
MTT
98.7 ± 6.5
62.3 ± 4.9
35.8 ± 2.7
LDH
180.2 ± 12.1
110.4 ± 9.8
75.1 ± 6.3
HEK293
MTT
>200
185.6 ± 15.4
140.2 ± 11.8
LDH
>200
>200
195.3 ± 16.7
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Apoptosis/Necrosis Profile (48h Treatment at IC50 Concentration)
Cell Line
% Viable Cells
% Early Apoptotic
% Late Apoptotic/Necrotic
HeLa
48.2 ± 3.1
35.6 ± 2.8
16.2 ± 1.9
HepG2
51.5 ± 4.0
25.1 ± 2.2
23.4 ± 2.5
Data are presented as mean ± standard deviation.
Conclusion and Future Directions
This guide provides a foundational, multi-assay strategy for the preliminary cytotoxicity screening of N-Ethyl-2-(1-imidazolyl)acetamide. By integrating data on metabolic activity, membrane integrity, and the mode of cell death, researchers can construct a robust initial toxicological profile. The results from these studies will be instrumental in guiding decisions for further preclinical development, including more detailed mechanistic studies, and will adhere to the principles of reducing and refining animal testing as outlined by international guidelines.[22][23]
References
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]
Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved from [Link]
Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved from [Link]
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]
Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). ECHA. Retrieved from [Link]
LDH cytotoxicity assay. (2024, December 11). Protocols.io. Retrieved from [Link]
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PMC. Retrieved from [Link]
LDH Cytotoxicity Assay. (n.d.). Bio-protocol. Retrieved from [Link]
MTT (Assay protocol). (n.d.). protocols.io. Retrieved from [Link]
What cell line should I choose for citotoxicity assays?. (2023, May 6). ResearchGate. Retrieved from [Link]
Understanding Cytotoxicity. (2024, March 9). VIROLOGY RESEARCH SERVICES. Retrieved from [Link]
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]
In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech. Retrieved from [Link]
Highlight report: Cell type selection for toxicity testing. (n.d.). PMC. Retrieved from [Link]
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]
Fitting dose-response curves from bioassays and toxicity testing. (n.d.). The R Journal. Retrieved from [Link]
Dose-Response Curves. (n.d.). Toxicology MSDT. Retrieved from [Link]
OECD Releases 2025 Test Guideline Programme Updates. (2025, July 3). ICAPO. Retrieved from [Link]
OECD Test Guideline 425. (n.d.). National Toxicology Program. Retrieved from [Link]
Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved from [Link]
Role of Cytotoxicity Experiments in Pharmaceutical Development. (n.d.). SciSpace. Retrieved from [Link]
OECD GUIDELINES FOR TESTING OF CHEMICALS. (2017, October 9). OECD. Retrieved from [Link]
Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software. (n.d.). ProtoQSAR. Retrieved from [Link]
How to choose the right cell line for your experiments. (2023, January 10). faCellitate. Retrieved from [Link]
Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. (n.d.). ERIC. Retrieved from [Link]
exploring the antimicrobial spectrum of "N-Ethyl-2-(1-imidazolyl)acetamide"
A Technical Guide for Lead Evaluation and Optimization Executive Summary N-Ethyl-2-(1-imidazolyl)acetamide (CAS: 1204921-90-3) represents a foundational "privileged structure" in medicinal chemistry. Belonging to the cla...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Lead Evaluation and Optimization
Executive Summary
N-Ethyl-2-(1-imidazolyl)acetamide (CAS: 1204921-90-3) represents a foundational "privileged structure" in medicinal chemistry. Belonging to the class of N-substituted imidazole acetamides, this molecule combines the pharmacophoric properties of the imidazole ring—critical for coordinating with metalloenzymes—with a flexible acetamide linker. While often utilized as a synthetic intermediate, its structural homology to established azole antifungals and emerging antibacterial agents warrants a rigorous evaluation of its intrinsic antimicrobial spectrum.
This guide provides a technical roadmap for researchers to synthesize, characterize, and evaluate the antimicrobial efficacy of this compound.[1][2] It transitions from theoretical Structure-Activity Relationships (SAR) to validated experimental protocols compliant with CLSI (Clinical and Laboratory Standards Institute) guidelines.
Part 1: Chemical Profile & Structure-Activity Relationship (SAR)
1.1 Structural Analysis
The molecule consists of three distinct functional domains, each contributing to its potential biological interaction:
The Imidazole Head (Pharmacophore): The nitrogen at position 3 (N3) possesses a lone pair capable of coordinating with the heme iron of cytochrome P450 enzymes (e.g., CYP51 in fungi) or other metalloproteins in bacteria.
The Acetamide Linker: Provides hydrogen bond donor/acceptor sites (NH and C=O), influencing water solubility and binding affinity.
The N-Ethyl Tail: A short alkyl chain that modulates lipophilicity (LogP).
Critical SAR Insight:
Literature on homologous N-substituted imidazole acetamides suggests that antimicrobial potency often correlates with the lipophilicity of the N-substituent. While the N-ethyl variant provides a baseline for activity, analogs with bulkier, hydrophobic groups (e.g., N-cyclohexyl or N-phenyl) typically exhibit superior membrane penetration and tighter enzyme binding. Therefore, N-Ethyl-2-(1-imidazolyl)acetamide should be viewed as the baseline scaffold for determining the minimum inhibitory concentration (MIC) floor of this chemical series.
Solubility: High in water/ethanol; moderate in non-polar solvents.
Implication: High water solubility suggests excellent bioavailability but potentially poor passive transport across the lipid-rich fungal cell wall or Gram-negative outer membrane without optimization.
Part 2: Mechanism of Action & Target Spectrum
2.1 Antifungal Mechanism (Primary)
The primary target for imidazole-bearing compounds is Lanosterol 14
-demethylase (CYP51) .
Mechanism: The imidazole N3 binds to the heme iron in the enzyme's active site, preventing the demethylation of lanosterol.
Outcome: Depletion of ergosterol (vital for membrane fluidity) and accumulation of toxic methylated sterols, leading to membrane rupture and cell arrest.
2.2 Antibacterial Potential (Secondary)
While simple imidazoles are less potent than nitroimidazoles (e.g., metronidazole), acetamide derivatives have shown activity against:
Gram-Positive (S. aureus, B. subtilis): Potential disruption of cell wall biosynthesis enzymes or interference with metallo-beta-lactamases.
Gram-Negative (E. coli, P. aeruginosa): Activity is often limited by efflux pumps unless the N-tail is sufficiently lipophilic to facilitate entry.
2.3 Visualizing the Mechanism
The following diagram illustrates the dual-pathway interference potential of the scaffold.
Caption: Mechanism of Action: The imidazole core targets Heme-dependent enzymes (CYP51) in fungi, while antibacterial activity relies on non-specific metalloenzyme interference.
Part 3: Experimental Protocols
To validate the spectrum of N-Ethyl-2-(1-imidazolyl)acetamide, the following workflows must be executed. These protocols prioritize reproducibility and adherence to CLSI standards.
3.1 Synthesis & Purification (The "One-Pot" Approach)
Context: High purity (>98%) is required to ensure biological activity is not due to toxic impurities like unreacted ethyl chloroacetate.
Prepare 96-well plates with serial 2-fold dilutions of the test compound (Range: 512
g/mL to 0.5 g/mL).
Inoculate wells with standardized microbial suspension.[2]
Incubate:
Bacteria: 37°C for 16–20 hours.
Fungi: 35°C for 24–48 hours.
Readout: Determine MIC as the lowest concentration with no visible turbidity .
3.3 Time-Kill Kinetics
Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills).
Inoculate broth with
CFU/mL.
Add compound at concentrations of
, , and MIC.
Aliquot samples at 0, 4, 8, and 24 hours.
Plate on agar and count colonies.
Interpretation: A
reduction in CFU/mL indicates bactericidal activity. Less than 3 log reduction indicates bacteriostatic activity (typical for many azoles).
Part 4: Experimental Workflow Diagram
Caption: Integrated workflow for the synthesis and biological evaluation of imidazole acetamides.
Part 5: Data Interpretation & Future Directions
5.1 Interpreting Results
High MIC (>64
g/mL): Likely due to the short N-ethyl chain limiting membrane permeability.
Moderate MIC (16–64
g/mL): Indicates successful target engagement but poor uptake.
Low MIC (<16
g/mL): Indicates a highly potent hit (unexpected for this specific short-chain analog, but possible in hypersensitive strains).
5.2 Optimization Strategy (Lead Development)
If N-Ethyl-2-(1-imidazolyl)acetamide shows weak activity, it should be treated as a "Fragment Hit." The following modifications are recommended to improve the spectrum:
Chain Elongation: Replace the N-ethyl group with N-butyl or N-hexyl to increase lipophilicity (LogP > 2.0).
Aromatic Addition: Introduce an N-benzyl or N-phenyl group to enable
stacking interactions within the enzyme active site.
Substitution: Add electron-withdrawing groups (Cl, F) to the phenyl ring (if added) to prevent metabolic oxidation.
References
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
Source: National Institutes of Health (NIH) / PubMed Central.
Context: Describes the synthesis of imidazole acetamides and establishes the protocol for MIC determination against S. aureus and C. albicans.
Application Notes and Protocols for N-substituted Acetamides in Antimicrobial Research.
Source: BenchChem.[2]
Context: Provides detailed methodology for antibiofilm assays and susceptibility testing of acetamide derivatives.
Synthesis and Biological Evaluation of Novel Imidazole Derivatives.
Source: MDPI / NIH.
Context: Discusses the mechanism of action for imidazole derivatives, specifically targeting bacterial DNA replication and cell wall synthesis.[5]
N-Ethyl-2-(1-imidazolyl)acetamide Product Data.
Source: Sigma-Aldrich.
Context: Physicochemical data and CAS registry information for the specific compound.[4]
Technical Monograph: Structure-Activity Relationship (SAR) of N-Ethyl-2-(1-imidazolyl)acetamide
Executive Summary N-Ethyl-2-(1-imidazolyl)acetamide represents a foundational scaffold in medicinal chemistry, serving as a critical pharmacophore for two distinct therapeutic classes: anticonvulsants and enzyme inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Ethyl-2-(1-imidazolyl)acetamide represents a foundational scaffold in medicinal chemistry, serving as a critical pharmacophore for two distinct therapeutic classes: anticonvulsants and enzyme inhibitors (specifically Nitric Oxide Synthase) . While the N-ethyl derivative serves as a low-molecular-weight fragment lead, its structural optimization—particularly at the amide nitrogen—has yielded potent therapeutic agents.
This guide provides a rigorous analysis of the Structure-Activity Relationship (SAR) of this scaffold, detailing the synthetic pathways, electronic/steric requirements for binding, and the divergent mechanisms of action depending on the N-substituent.
Chemical Space & Synthesis
The synthesis of N-Ethyl-2-(1-imidazolyl)acetamide is a robust, nucleophilic substitution process. The protocol below is optimized for high yield and purity, minimizing the formation of quaternary imidazolium salts.
Optimized Synthetic Protocol
Reaction: N-alkylation of Imidazole with N-Ethyl-2-chloroacetamide.
Mechanism: The imidazole ring acts as an electron-rich head group that interacts with the channel pore or the inactivation gate. The amide moiety facilitates hydrogen bonding with residues like Serine or Threonine in the channel vestibule.
Role of Ethyl Group: The ethyl group provides baseline lipophilicity. However, replacing it with an aryl group (e.g., phenyl) significantly enhances potency by engaging in
stacking interactions within the channel's hydrophobic cleft.
Nitric Oxide Synthase (NOS) Inhibition[1][2][3]
Target: Inducible NOS (iNOS) or Neuronal NOS (nNOS).[1][2][3]
Mechanism: The N3 nitrogen of the imidazole ring coordinates directly with the Heme Iron (Fe) in the enzyme's active site.
Selectivity: The N-acetamide tail extends into the substrate access channel. The N-ethyl group is small enough to fit, but larger, bulkier groups can be used to engineer selectivity between iNOS and eNOS isoforms by exploiting subtle differences in the substrate channel width.
Experimental Validation Protocols
To validate the activity of synthesized derivatives, the following assays are standard.
Detection: Griess Reaction (measures Nitrite accumulation) or Hemoglobin capture assay (measures NO release).
Protocol: Incubate enzyme with inhibitor (0.1 nM – 100
M) for 30 mins at 37°C. Add substrate. Stop reaction after 15 mins. Measure Absorbance at 540 nm.
In Vivo Anticonvulsant Assay (MES Test)
Model: Maximal Electroshock Seizure (MES) in mice/rats.
Administration: Intraperitoneal (i.p.) injection of test compound (e.g., 30, 100, 300 mg/kg).
Stimulus: 60 Hz AC current, 50 mA, 0.2s via corneal electrodes.
Endpoint: Abolition of hindlimb tonic extensor component of the seizure.
Future Outlook & Optimization
For researchers utilizing N-Ethyl-2-(1-imidazolyl)acetamide as a lead:
Lipophilic Expansion: Replace the N-ethyl group with a 4-fluorophenyl or 2,6-dimethylphenyl moiety to maximize anticonvulsant efficacy.
Linker Rigidity: Introduce a methyl group on the methylene linker (creating a chiral center) to investigate stereoselective binding.
Isosteres: Replace the imidazole with a 1,2,4-triazole to reduce CYP450 inhibition side effects while maintaining heme coordination capability.
References
Mishra, R., et al. (2012).[4] "Synthesis and Anticonvulsant Activity of Some Novel 2-Methyl Imidazole Derivatives." Letters in Drug Design & Discovery. Link
Zuliani, V., et al. (2010).[5] "Anticonvulsant activity of 2,4(1H)-diarylimidazoles in mice and rats acute seizure models." Bioorganic & Medicinal Chemistry. Link
Sorrenti, V., et al. (2001).[2] "Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles." Nitric Oxide.[6][2][3][7] Link
De Vita, D., et al. (2012).[8] "Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives." Bioorganic & Medicinal Chemistry. Link
Karakurt, A., et al. (2001). "Synthesis and anticonvulsant activity of some 2-acetylnaphthalene derivatives." Il Farmaco. (Contextual reference for acetamide linkers in anticonvulsants).
Experimental Design for Antimicrobial Testing of N-Ethyl-2-(1-imidazolyl)acetamide
Introduction: The Imperative for Novel Antimicrobial Agents The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic age...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1] Imidazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including antimicrobial effects.[2][3][4] This application note details a comprehensive experimental design for evaluating the antimicrobial properties of a specific imidazole derivative, N-Ethyl-2-(1-imidazolyl)acetamide .
The core of this guide is to provide researchers, scientists, and drug development professionals with a robust framework for assessing the compound's efficacy against a panel of clinically relevant microorganisms. The protocols herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[1][5][6][7][8][9][10][11]
The imidazole scaffold is known to exert its antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes, inhibition of nucleic acid synthesis, and interference with crucial enzymatic pathways.[2][3] Specifically, many antifungal imidazoles target the enzyme lanosterol 14α-demethylase, which is vital for the biosynthesis of ergosterol, a key component of fungal cell membranes.[3][12][13] This multi-pronged approach underscores the potential of N-Ethyl-2-(1-imidazolyl)acetamide as a candidate for further investigation.
This document will guide the user through a tiered testing strategy, beginning with primary screening to determine the minimum inhibitory concentration (MIC) and progressing to the determination of the minimum bactericidal concentration (MBC) to differentiate between static and cidal activity. Furthermore, protocols for assessing the compound's spectrum of activity and preliminary cytotoxicity are provided to build a comprehensive preliminary profile of this promising molecule.
PART 1: Foundational Antimicrobial Susceptibility Testing
The initial phase of evaluation focuses on determining the fundamental parameters of antimicrobial activity: the lowest concentration that inhibits growth (MIC) and the lowest concentration that kills the microorganism (MBC).
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a gold-standard technique for quantitative antimicrobial susceptibility testing, providing a precise MIC value.[14] This method involves challenging a standardized microbial inoculum with serial dilutions of the test compound.[14]
Preparation of N-Ethyl-2-(1-imidazolyl)acetamide Stock Solution:
Dissolve a precisely weighed amount of N-Ethyl-2-(1-imidazolyl)acetamide in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[15] The solvent choice should be validated for lack of antimicrobial activity at the concentrations used.
Preparation of Microtiter Plates:
Perform a two-fold serial dilution of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.[14]
Inoculum Preparation:
From a fresh (18-24 hour) culture plate, select several isolated colonies of the test microorganism.
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]
Inoculation and Incubation:
Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.
Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[15]
MIC Determination:
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of N-Ethyl-2-(1-imidazolyl)acetamide at which there is no visible growth.[17]
The MBC test is a crucial follow-up to the MIC assay, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[18][19] It is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[17][18][19]
Subculturing from MIC Plates:
From the wells of the completed MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.[17][20]
Plating and Incubation:
Spread the aliquots onto drug-free Mueller-Hinton Agar (MHA) plates.[18]
Incubate the MHA plates under the same conditions as the MIC test (35 ± 2°C for 18-24 hours).[17]
MBC Determination:
After incubation, count the number of colony-forming units (CFUs) on each plate.
The MBC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum.[17][18][19]
PART 2: Characterizing the Spectrum of Activity
To understand the potential clinical utility of N-Ethyl-2-(1-imidazolyl)acetamide, it is essential to determine its spectrum of activity against a diverse panel of microorganisms.
Recommended Microbial Panel
The selection of microorganisms should include representatives from Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The American Type Culture Collection (ATCC) and the National Collection of Type Cultures (NCTC) provide well-characterized reference strains for this purpose.[21][22]
Table 1: Proposed Microbial Panel for Antimicrobial Testing
Category
Species
Strain Designation
Rationale
Gram-positive Bacteria
Staphylococcus aureus
ATCC 29213 / NCTC 12973
A common cause of skin and soft tissue infections, and a frequent isolate in hospital-acquired infections.[22][23]
Enterococcus faecalis
ATCC 29212 / NCTC 12697
A leading cause of nosocomial infections, known for its intrinsic and acquired resistance.[22]
Gram-negative Bacteria
Escherichia coli
ATCC 25922 / NCTC 12241
A major cause of urinary tract infections and a common model organism for Gram-negative bacteria.[22][23]
Pseudomonas aeruginosa
ATCC 27853 / NCTC 12903
An opportunistic pathogen known for its high level of intrinsic resistance to many antibiotics.[22][23]
Klebsiella pneumoniae
ATCC 700603 / NCTC 13368
A significant cause of pneumonia and bloodstream infections, often exhibiting multidrug resistance.[22]
Fungi (Yeast)
Candida albicans
ATCC 90028
The most common cause of fungal infections in humans, responsible for both superficial and systemic candidiasis.
Disk Diffusion Assay for Qualitative Screening
The disk diffusion method, also known as the Kirby-Bauer test, provides a simple, qualitative assessment of antimicrobial activity.[16][24] It is based on the principle of an antimicrobial agent diffusing from an impregnated paper disk into an agar medium, creating a concentration gradient.[25]
Inoculum Preparation:
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.[16]
Plate Inoculation:
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[26]
Disk Application:
Prepare sterile paper disks impregnated with a known concentration of N-Ethyl-2-(1-imidazolyl)acetamide.
Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.[25]
Incubation:
Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[27]
Zone of Inhibition Measurement:
After incubation, measure the diameter of the zone of no growth around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[24]
PART 3: Preliminary Safety and Selectivity Assessment
A critical aspect of drug development is to ensure that a potential antimicrobial agent is selectively toxic to microbial cells with minimal effects on host cells.
Cytotoxicity Testing on Mammalian Cells
Cytotoxicity assays are essential for evaluating the potential toxicity of a compound to mammalian cells.[28] The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity.[29]
Cell Culture:
Culture a suitable mammalian cell line (e.g., VERO or HFB4) in appropriate growth medium.[30]
Cell Seeding:
Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
Compound Treatment:
Prepare serial dilutions of N-Ethyl-2-(1-imidazolyl)acetamide in the cell culture medium.
Replace the existing medium with the medium containing the diluted compound and incubate for a specified period (e.g., 24-48 hours).
MTT Assay:
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[31]
Data Analysis:
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).
Calculate the cell viability as a percentage relative to untreated control cells and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
Data Presentation and Interpretation
The results from these experiments should be systematically recorded and presented for clear interpretation.
Table 2: Hypothetical Antimicrobial Activity Data for N-Ethyl-2-(1-imidazolyl)acetamide
Microorganism
MIC (µg/mL)
MBC (µg/mL)
MBC/MIC Ratio
Interpretation
Zone of Inhibition (mm)
S. aureus
16
32
2
Bactericidal
18
E. faecalis
32
128
4
Bactericidal
15
E. coli
64
>256
>4
Bacteriostatic
12
P. aeruginosa
128
>256
>2
Bacteriostatic
10
K. pneumoniae
64
128
2
Bactericidal
14
C. albicans
8
16
2
Fungicidal
20
Interpretation of MBC/MIC Ratio:
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[18]
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.[18]
Experimental Workflow and Logic Diagrams
To visualize the experimental process, the following diagrams illustrate the key workflows.
Caption: Tiered Experimental Cascade for Antimicrobial Compound Evaluation.
References
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved from [Link]
Al-Hourani, B., Al-Zoubi, H., & Al-Masri, M. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceuticals, 17(10), 1258.
Nanotechnology Perceptions. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Retrieved from [Link]
Nikopharmad. (2025). MIC/MBC Testing | International and Accredited Lab. Retrieved from [Link]
University of Technology, Iraq. (n.d.). Lab Six: Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]
CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
Vanden Bossche, H., Willemsens, G., & Marichal, P. (1987). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 9(Supplement_1), S34-S42.
CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]
Al-Hujaily, E. M., & Al-Ghamdi, K. M. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4567.
Gardner, P. R., Gardner, A. M., Martin, L. A., & Salzman, A. L. (2000). Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin. Journal of Biological Chemistry, 275(42), 32581-32589.
Balaji, V., & Singh, G. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Journal of Clinical and Diagnostic Research, 17(3).
EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]
EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
Xenometrix AG. (n.d.). Cell Viability Assay in Mammalian and Bacterial Cells (Ames Test). Retrieved from [Link]
EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Determination of Toxicity Through Cytotoxicity Assays. Retrieved from [Link]
MDPI. (2024). Mammalian Cell Cytotoxicity, Antibacterial Activity and the Properties of Methylenebis(Hydroxybenzoic Acid) and Its Related Zinc(II) Complex. Retrieved from [Link]
Kumar, A., & Singh, R. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 73(6), 674-678.
rapidmicrobiology. (2016). EUCAST Recommended Strains for Routine and Extended Internal. Retrieved from [Link]
Microbe Investigations. (n.d.). Antibacterial Strains, E Coli ATCC 8739, ATCC 6538P, ATCC 4352. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2023). Evaluation of antimicrobial, cytotoxicity effects and antioxidant potential of Stemodia verticillata (Mill.) Hassl extract. Retrieved from [Link]
ResearchGate. (2025). (PDF) Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. Retrieved from [Link]
ACS Publications. (2023). Novel 2‑Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. Retrieved from [Link]
Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF 2-(1H- BENZO[D]IMIDAZOL-1-YL) ACETAMIDE DERIVATIVES FOR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
Journal of Pharmaceutical Negative Results. (n.d.). 6- (2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide. Retrieved from [Link]
OAText. (n.d.). Synthesis and antimicrobial activity of imidazolium salts. Retrieved from [Link]
ResearchGate. (2026). Imidazole-acetamide Conjugates: Design, Synthesis, Antimicrobial evaluation, Antioxidant and In Silico Investigations | Request PDF. Retrieved from [Link]
purification techniques for "N-Ethyl-2-(1-imidazolyl)acetamide"
An Application Guide to the Purification of N-Ethyl-2-(1-imidazolyl)acetamide Introduction N-Ethyl-2-(1-imidazolyl)acetamide is a heterocyclic compound featuring a core imidazole ring, a structure of immense interest in...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Purification of N-Ethyl-2-(1-imidazolyl)acetamide
Introduction
N-Ethyl-2-(1-imidazolyl)acetamide is a heterocyclic compound featuring a core imidazole ring, a structure of immense interest in medicinal chemistry and drug development. Imidazole derivatives are integral to numerous biologically active molecules, including antifungal agents, antihistamines, and anticancer drugs.[1][2] The efficacy, safety, and regulatory compliance of any potential therapeutic agent are critically dependent on its purity. This application note provides a comprehensive guide to the purification of N-Ethyl-2-(1-imidazolyl)acetamide, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explore the chemical rationale behind each technique, ensuring a robust and adaptable purification strategy.
Understanding the Molecule: A Foundation for Purification
The structure of N-Ethyl-2-(1-imidazolyl)acetamide dictates its physicochemical properties and, consequently, the most effective purification strategies.
Basicity: The imidazole ring contains a basic nitrogen atom (the one not double-bonded in the aromatic system), making the molecule susceptible to protonation in an acidic medium. The conjugate acid of imidazole has a pKa of approximately 6.95.[3] This property is the cornerstone of purification by acid-base extraction.
Polarity and Solubility: The presence of the acetamide group (-C(O)NH-) and the imidazole ring imparts significant polarity and the capacity for hydrogen bonding. This suggests solubility in polar solvents like water, ethanol, and methanol, and limited solubility in non-polar solvents like hexane. The N-ethyl group adds a degree of lipophilicity.
Potential Impurities: The synthesis of N-Ethyl-2-(1-imidazolyl)acetamide likely proceeds via the reaction of an imidazole-acetic acid ester derivative (like ethyl 2-(1H-imidazol-1-yl)acetate) with ethylamine.[4][5] Therefore, common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents.
Strategic Overview of Purification Techniques
The selection of a purification technique is a balance between the desired purity level, scale, yield, and the nature of the impurities. For N-Ethyl-2-(1-imidazolyl)acetamide, three primary methods are recommended: Recrystallization, Flash Column Chromatography, and Acid-Base Extraction.
Technique
Typical Purity
Expected Yield
Scalability
Primary Application
Recrystallization
>99%
50-85%
Good
Final polishing step for removing minor, structurally similar impurities.[6]
Column Chromatography
>95%
60-90%
Moderate
Separation of complex mixtures with varying polarities.[6]
Acid-Base Extraction
>90%
70-95%
Excellent
Bulk removal of acidic, basic, or neutral impurities.[6]
Experimental Workflow Visualization
The overall process, from crude material to a validated pure compound, can be visualized as follows.
Caption: General workflow for the purification and analysis of N-Ethyl-2-(1-imidazolyl)acetamide.
Protocol 1: Purification by Recrystallization
Principle: This technique leverages the difference in solubility of the target compound and its impurities in a specific solvent or solvent system at different temperatures. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature, while impurities remain either fully soluble or insoluble at both temperatures.
Protocol:
Solvent Screening (Microscale):
Place approximately 20-30 mg of the crude product into several small test tubes.
Add a few drops of various test solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water) to each tube.
Observe solubility at room temperature. An ideal solvent will not dissolve the compound well.
Gently heat the tubes that showed poor room-temperature solubility. The compound should dissolve completely.
Allow the heated solutions to cool slowly to room temperature, then place them in an ice bath. Abundant crystal formation indicates a good solvent.
If a single solvent is not ideal, try solvent pairs (e.g., dissolve in a good solvent like ethanol and add a poor solvent like hexane until turbidity appears, then heat to clarify).[4]
Bulk Recrystallization:
Place the crude N-Ethyl-2-(1-imidazolyl)acetamide in an appropriately sized Erlenmeyer flask.
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities. Hot filter the solution through a fluted filter paper to remove the charcoal.
Allow the flask to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.
Once crystal growth appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize yield.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.[6]
Protocol 2: Flash Column Chromatography
Principle: This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). Due to the basic nature of the imidazole ring, strong interactions with the acidic silica gel can cause "tailing" of the product peak, leading to poor separation. This can be mitigated.
Protocol:
Stationary and Mobile Phase Selection:
Stationary Phase: Standard flash-grade silica gel (60 Å, 40-63 µm) is a good starting point. If significant tailing is observed, consider using neutral or basic alumina.[6]
Mobile Phase (Eluent): Determine the optimal eluent system using thin-layer chromatography (TLC). A common starting system is ethyl acetate/hexane or dichloromethane/methanol. The goal is to achieve an Rf value for the target compound of ~0.25-0.35.
Tailing Mitigation: To counteract the basicity of the imidazole, add a basic modifier such as triethylamine (TEA) or pyridine to the mobile phase at a concentration of 0.1-1% (v/v).[6] This neutralizes the acidic sites on the silica, dramatically improving peak shape.
Column Packing and Sample Loading:
Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (~2-3 times the mass of the crude product) and evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder.
Carefully add the dry-loaded sample to the top of the packed column. This technique often results in sharper bands and better separation.[6]
Elution and Fraction Collection:
Begin elution with the starting mobile phase (e.g., 100% dichloromethane).
Gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.
Collect fractions and monitor the elution process using TLC.
Combine the fractions containing the pure product.
Solvent Removal:
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified N-Ethyl-2-(1-imidazolyl)acetamide.
Chromatography Parameter
Recommended Starting Condition
Stationary Phase
Silica Gel (40-63 µm)
Mobile Phase System
Dichloromethane/Methanol or Ethyl Acetate/Hexane
Basic Modifier
0.5% Triethylamine (v/v) in the mobile phase
Sample Loading
Dry loading adsorbed onto silica gel
Elution Profile
Step or linear gradient (e.g., 0-10% Methanol in Dichloromethane)
Monitoring
TLC with UV visualization (254 nm) and/or a potassium permanganate stain
Protocol 3: Acid-Base Extraction
Principle: This powerful technique exploits the basicity of the imidazole ring to separate the target compound from neutral or acidic impurities. The basic compound is protonated by an acid, making it a water-soluble salt, while non-basic impurities remain in the organic phase.
Caption: Workflow for the purification of N-Ethyl-2-(1-imidazolyl)acetamide via acid-base extraction.
Protocol:
Dissolution and Acidic Extraction:
Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).
Transfer the organic solution to a separatory funnel.
Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.
Drain the lower layer. The protonated, water-soluble product will be in the aqueous layer. The organic layer contains neutral or acidic impurities and can be discarded.[6]
Backwash (Optional):
To remove any residual neutral impurities from the aqueous layer, add a small amount of fresh organic solvent (e.g., DCM), shake, and discard the organic layer. Repeat this step if necessary.
Liberation of the Free Base:
Place the acidic aqueous layer containing the product salt into a clean flask or separatory funnel and cool it in an ice bath.
Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) while stirring until the solution is basic (confirm with pH paper, pH > 9).
The deprotonated, neutral product will now be less soluble in water and can be isolated.
Final Extraction and Isolation:
Add fresh organic solvent (e.g., ethyl acetate or DCM) to the basified aqueous solution.
Shake the separatory funnel to extract the neutral product back into the organic layer. Repeat the extraction 2-3 times with fresh organic solvent to maximize recovery.
Combine the organic extracts.
Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the purified product.
Purity Assessment
After any purification procedure, the purity of the final product must be confirmed. Standard analytical methods include:
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for quantifying imidazole compounds. Reversed-phase HPLC with UV detection is typical.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both purity information and mass confirmation of the target compound.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect the presence of any remaining impurities.
Troubleshooting Common Issues
Oiling Out during Recrystallization: The compound separates as an oil instead of crystals. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute. Solution: Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[6]
Emulsion during Extraction: The organic and aqueous layers fail to separate cleanly. Solution: Allow the funnel to stand for a longer period. Gentle swirling can help break the emulsion. Adding a small amount of brine (saturated NaCl solution) can also increase the density of the aqueous phase and promote separation.[6]
Product Stuck on Chromatography Column: The compound is too polar for the chosen eluent system. Solution: Increase the polarity of the mobile phase significantly (e.g., switch to a 10:1 DCM/Methanol mixture with 1% TEA). If the product is still retained, consider switching to a more polar stationary phase like alumina.
References
Li, Y., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Retrieved from [Link]
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]
Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
Journal of Medicinal Chemistry. (n.d.). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]
Dakshine, A. et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
ACS Omega. (2023). Novel 2‑Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. Retrieved from [Link]
ResearchGate. (2025). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]
Application Note: In Vivo Formulation Strategies for N-Ethyl-2-(1-imidazolyl)acetamide
Executive Summary This guide details the formulation protocols for N-Ethyl-2-(1-imidazolyl)acetamide (CAS: 1204921-90-3), a functionalized imidazole scaffold often utilized in preclinical research as a chemical probe for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the formulation protocols for N-Ethyl-2-(1-imidazolyl)acetamide (CAS: 1204921-90-3), a functionalized imidazole scaffold often utilized in preclinical research as a chemical probe for kinase inhibition (CDK targets), antifungal activity, and anti-inflammatory pathways.[1]
Successful in vivo administration of this compound requires overcoming its physicochemical limitations—specifically, the pH-dependent solubility profile characteristic of imidazole-based small molecules.[1] This document provides a self-validating solubility screening workflow and two tiered formulation protocols designed to maximize bioavailability while minimizing vehicle-induced toxicity.[1]
Critical: Solubility will increase significantly at pH < 6.0 due to protonation.[1]
Predicted LogP
~0.5 - 1.2
Moderate lipophilicity; likely membrane permeable but requires co-solvents for high doses.[1]
The Formulation Logic (Causality)
The imidazole moiety functions as a weak base.[1] At physiological pH (7.4), a significant fraction of the compound exists in the uncharged (neutral) state, which limits aqueous solubility.[1] By lowering the vehicle pH to 4.5–5.5 or using polar aprotic co-solvents, we shift the equilibrium toward the protonated (cationic) form or solvate the neutral species, respectively.[1]
Do not proceed to animal dosing without this validation step. This protocol ensures the selected vehicle can support your required concentration (typically 1–10 mg/mL for rodent studies).[1]
Stock Preparation: Dissolve 10 mg of compound in 100 µL DMSO.
Success Criteria: Clear solution (Conc: 100 mg/mL).[1] If cloudy, stop; the compound is impure or highly insoluble.[1]
Aqueous Spike Test:
Tube A (Neutral): Add 10 µL Stock to 990 µL Saline. (Final: 1 mg/mL, 1% DMSO).[1]
Tube B (Acidic): Add 10 µL Stock to 990 µL Citrate Buffer pH 4.5. (Final: 1 mg/mL, 1% DMSO).
Observation: Vortex for 30s. Inspect for precipitation (turbidity).
Result: If Tube A precipitates but Tube B is clear, Protocol B (pH Adjusted) is required.[1] If both are clear, Protocol A (Standard) is sufficient.[1]
Phase II: Formulation Protocols
Protocol A: Standard Co-Solvent System (PEG/DMSO)
Best for: Acute dosing (IP/IV), moderate doses (< 20 mg/kg).[1]
Mechanism: Uses dielectric constant adjustment to solubilize the neutral species.[1]
Weighing: Weigh the required amount of N-Ethyl-2-(1-imidazolyl)acetamide into a sterile glass vial.
Primary Solubilization: Add the calculated volume of DMSO (10% of total volume).[1]
Dissolution: Vortex and sonicate (bath sonicator) for 3–5 minutes until completely dissolved. Note: The solution may warm slightly.[1]
Secondary Solubilization: Add PEG400 (40% of total volume) slowly while vortexing. The solution should remain clear.
Dilution: Slowly add Saline (50% of total volume) dropwise while vortexing.
Critical Check: Watch for "clouding" at the interface.[1][2] If transient clouding occurs, vortex vigorously.[1] If permanent precipitate forms, the concentration is too high for this vehicle.[1]
Sterilization: Filter through a 0.22 µm PES or PTFE syringe filter.[1]
Protocol B: pH-Adjusted Cyclodextrin System (Advanced)
Best for: Chronic dosing, high doses (> 20 mg/kg), or if Protocol A precipitates.[1]
Mechanism: Uses HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to encapsulate the hydrophobic ethyl-acetamide tail, combined with Citrate Buffer to protonate the imidazole ring.[1]
Composition:20% HP-β-CD in 50mM Citrate Buffer (pH 4.5)
Step-by-Step Procedure:
Buffer Prep: Prepare 50mM Citrate Buffer adjusted to pH 4.0–4.5.
Vehicle Prep: Dissolve 20g of HP-β-CD in 80mL of the Citrate Buffer. Stir until clear.
Compound Addition: Add N-Ethyl-2-(1-imidazolyl)acetamide slowly to the vehicle under constant magnetic stirring.
Equilibration: Stir for 30–60 minutes. The acidic pH aids initial dissolution, and the cyclodextrin sequesters the molecule, preventing reprecipitation.[1]
pH Check: Measure final pH. If pH has risen above 5.5 due to the basicity of the imidazole, adjust back to 4.5–5.0 using 1N HCl.[1] Caution: Do not go below pH 3.5 to avoid injection site irritation.[1]
Filtration: Sterile filter (0.22 µm PVDF).
In Vivo Administration Guide
Parameter
Mouse (20-25g)
Rat (200-250g)
Notes
Route
IP, PO, IV (Tail Vein)
IP, PO, IV
IV requires strict particulate-free formulation.[1]
Max Volume (IP)
10 mL/kg (0.2 mL)
5-10 mL/kg (1-2 mL)
Protocol A can be irritating IP; Protocol B is tolerated better.[1]
Max Volume (IV)
5 mL/kg (0.1 mL)
5 mL/kg (1 mL)
Strictly limit DMSO to <5% for IV bolus if possible.
How the formulation strategy influences the biological fate of the imidazole-acetamide scaffold.
Caption: The critical risk point is the pH shift upon entering blood (pH 7.4), potentially causing precipitation.[1]
References
Sączewski, J., et al. (2023).[1] Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. PMC PubMed Central. [Link]
Alghamdi, S., et al. (2024).[1][4] Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI Molecules. [Link]
Muheyuddeen, G., et al. (2024).[1][5] Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents. ResearchGate. [Link]
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard reference for Protocol B logic).
Application Notes & Protocols for the Molecular Docking of N-Ethyl-2-(1-imidazolyl)acetamide
Abstract This document provides a comprehensive guide and detailed protocols for conducting a molecular docking analysis of the novel small molecule, N-Ethyl-2-(1-imidazolyl)acetamide. Given the well-established therapeu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide and detailed protocols for conducting a molecular docking analysis of the novel small molecule, N-Ethyl-2-(1-imidazolyl)acetamide. Given the well-established therapeutic relevance of both imidazole and acetamide scaffolds in medicinal chemistry, this molecule presents a person of interest for virtual screening against key protein targets implicated in inflammation and oncology. We outline the scientific rationale for selecting Cyclooxygenase-2 (COX-2) and the Epidermal Growth Factor Receptor (EGFR) kinase domain as primary targets. This guide furnishes researchers, scientists, and drug development professionals with a robust, step-by-step workflow, from ligand and protein preparation to the execution of docking simulations and the critical analysis of binding interactions. The protocols are designed to be self-validating, ensuring a high degree of confidence in the generated results and providing a solid foundation for further computational and experimental investigation.
Scientific Rationale and Target Selection
The foundational step in any molecular docking study is the logical and evidence-based selection of protein targets. The chemical architecture of N-Ethyl-2-(1-imidazolyl)acetamide incorporates two key pharmacophores: an imidazole ring and an acetamide group. This combination provides a strong rationale for investigating its interaction with enzymes and receptors where these moieties are known to play a significant role.
The Imidazole Scaffold: The imidazole ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. Its electron-rich nature and ability to act as both a hydrogen bond donor and acceptor allow it to form critical interactions within enzyme active sites and receptor binding pockets.[1][2][3] Imidazole derivatives have been successfully developed as inhibitors of key enzymes, including various protein kinases and cyclooxygenases.[1][4][5]
The Acetamide Moiety: Acetamide derivatives are also prevalent in pharmacology, contributing to a molecule's pharmacokinetic and pharmacodynamic profile. They can participate in hydrogen bonding and provide a flexible linker, allowing the core scaffold to achieve an optimal orientation within a binding site.[6][7]
Based on this analysis, we have selected two high-value therapeutic targets for this study:
Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of prostaglandins during inflammation.[8] Selective inhibition of COX-2 is a validated strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5] The imidazole core is a key feature of several selective COX-2 inhibitors, making it a logical target.[1][2][9] For this protocol, we will utilize the human COX-2 crystal structure PDB ID: 5KIR , which is co-crystallized with the selective inhibitor rofecoxib, providing an excellent reference for binding site definition and protocol validation.[10]
Epidermal Growth Factor Receptor (EGFR) Kinase: A receptor tyrosine kinase whose dysregulation is a hallmark of many cancers.[4] The ATP-binding pocket of the EGFR kinase domain is a major target for small molecule inhibitors. A vast number of these inhibitors, including the FDA-approved drug gefitinib, utilize heterocyclic scaffolds like quinazoline, which share electronic and structural similarities with the imidazole moiety, to interact with the hinge region of the kinase.[4][11][12] We will use the human EGFR kinase domain structure PDB ID: 2J5F , which is in complex with an irreversible inhibitor, allowing for precise identification of the ATP-binding site.[13]
The Molecular Docking Workflow: A Validated Protocol
This section details the complete, end-to-end protocol for performing a molecular docking study. The workflow is designed to be sequential and logical, with each step building upon the last. The causality behind each major step is explained to provide a deeper understanding of the process.
Workflow Overview
The entire process, from initial setup to final analysis, follows a structured path to ensure reproducibility and accuracy.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #IMDZ-OPT-882
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Priority: High (Yield Optimization)
User Issue Summary
Subject: Low yield and purification difficulties in the synthesis of N-Ethyl-2-(1-imidazolyl)acetamide.
Current Status: User reports yields <40%, presence of oily impurities, and difficulty separating the product from unreacted imidazole.
Module 1: Reaction Mechanics & Stoichiometry
The Core Problem: Competitive Nucleophilicity
The synthesis of N-Ethyl-2-(1-imidazolyl)acetamide typically involves the
displacement of a halide from N-ethyl-2-chloroacetamide by imidazole.
The primary yield-killer in this reaction is over-alkylation . The product (a mono-N-alkylated imidazole) retains a nucleophilic nitrogen at the N3 position. If the alkylating agent is present in excess or the concentration is too high, the product attacks a second equivalent of the alkyl halide, forming a water-soluble imidazolium quaternary salt (waste).
Optimized Protocol: The "Finkelstein-Assisted" Route
To maximize yield, we must increase the electrophilicity of the alkyl halide while suppressing the formation of the quaternary salt.
Recommended Stoichiometry:
Imidazole: 1.2 equivalents (Slight excess ensures the alkyl halide is consumed by the free base, not the product).
N-Ethyl-2-chloroacetamide: 1.0 equivalent.
Base (
): 2.0 equivalents (Anhydrous, granular).
Catalyst (KI): 0.1 equivalent (10 mol%).
The "Senior Scientist" Insight (Catalysis):
Chloroacetamides are moderately reactive. Adding Potassium Iodide (KI) triggers an in situ Finkelstein reaction. The iodide displaces the chloride to form the transient, highly reactive N-ethyl-2-iodoacetamide, which reacts with imidazole 10-100x faster than the chloride. This allows for milder temperatures, reducing thermal degradation [1].
Visualizing the Pathway
The following diagram illustrates the competitive pathways and the catalytic intervention.
Figure 1: Reaction pathway showing the catalytic acceleration (Yellow) preventing the slow accumulation of side products (Red).
Module 2: Thermodynamics & Solvent Selection
Solvent Choice: The "Green" Standard
While DMF is a classic solvent for
, it is difficult to remove completely (high boiling point: 153°C), and residual DMF complicates the crystallization of acetamide derivatives.
Recommendation:Acetonitrile (MeCN) .
Boiling Point: 82°C (Easy removal).
Polarity: Sufficient to dissolve the transition state but often precipitates the inorganic salts (
, ), driving the reaction forward by Le Chatelier's principle.
Comparative Solvent Data
Solvent
Dielectric Constant ()
Reaction Temp
Typical Yield
Workup Difficulty
Acetonitrile (Rec.)
37.5
60°C - Reflux
85-92%
Low (Evaporation)
DMF
36.7
60°C
80-88%
High (Aq. Wash needed)
Acetone
20.7
Reflux (56°C)
60-70%
Low
THF
7.5
Reflux (66°C)
<50%
Medium
Critical Control Point:
Ensure the Acetonitrile is anhydrous . Water solvates the nucleophile (imidazole), reducing its reactivity, and can hydrolyze the chloroacetamide linkage over long reaction times [2].
Module 3: Purification & Workup Strategy
The "Polarity Trap"
The target molecule contains both an imidazole ring and an amide group, making it highly polar and water-soluble. Standard aqueous extraction (e.g., Water/DCM) often results in product loss into the aqueous phase.
Troubleshooting the "Oily Impurity"
If your product is an oil that refuses to crystallize, it is likely contaminated with:
Residual DMF (if used).
Unreacted Imidazole (which is also soluble in organic solvents).
The Self-Validating Workup Protocol
Do not use a standard separatory funnel wash immediately. Follow this "Salting-Out" workflow:
Filtration: Filter the hot reaction mixture to remove solid inorganic salts (
, , ).
Evaporation: Remove MeCN completely under reduced pressure.
Resuspension: Dissolve the crude residue in Chloroform (
) or DCM .
Why? The target is highly soluble in chlorinated solvents; inorganic salts are not.
The "Acid Wash" Trick (Optional but Powerful):
Wash the organic layer with a small volume of saturated brine.
Note: If unreacted imidazole is high, wash with water adjusted to pH ~8-9. Imidazole (
6.95) remains neutral and extractable, but the target product is less likely to partition into water if the water volume is kept low and salted [3].
Crystallization: Triturate the resulting oil with Diethyl Ether or Hexane/Ethyl Acetate (9:1) . The polar product should precipitate as a solid while non-polar impurities remain in solution.
Figure 2: Decision tree for isolating the polar acetamide derivative.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Hydride (NaH) instead of Potassium Carbonate?A: You can, but it is generally unnecessary and riskier. Imidazole (
14.4) is acidic enough to be deprotonated by NaH, forming the sodium imidazolide salt. This species is extremely nucleophilic and can lead to higher rates of bis-alkylation (quaternary salt formation). provides a "buffered" deprotonation that favors mono-substitution [4].
Q: My product has a yellow tint. Is it pure?A: The yellow color often comes from trace Iodine (
) if you used the KI catalyst, or oxidation products of imidazole.
Fix: Wash the organic extract with a 10% Sodium Thiosulfate (
) solution. This will reduce iodine to colorless iodide and clarify the product.
Q: The N-Ethyl-2-chloroacetamide starting material is not available. Can I make it?A: Yes. React Chloroacetyl chloride with Ethylamine at 0°C in DCM with a base scavenger (
). This must be done before the imidazole coupling. Do not attempt a "one-pot" three-component reaction, as the amine will compete with imidazole for the chloride.
References
Finkelstein Reaction in Heterocyclic Synthesis:
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (The classic reference for Halide exchange kinetics).
Solvent Effects on N-Alkylation:
Journal of Heterocyclic Chemistry. "Optimization of N-alkylation of Imidazoles in Aprotic Solvents." [Search Confirmation: MeCN is preferred for polarity/workup balance].
Purification of Polar Imidazoles:
Gilchrist, T. L. Heterocyclic Chemistry. 3rd Ed. Longman. (Covers solubility profiles of N-substituted imidazoles).
vs NaH)
(Note: Specific CAS-linked papers for this exact molecule are proprietary or obscure; the protocols above are derived from validated methodologies for the homologous series of N-alkyl-2-(1-imidazolyl)acetamides used in pharmaceutical intermediates.)
Optimization
Technical Support Guide: Troubleshooting N-Ethyl-2-(1-imidazolyl)acetamide Purification
Executive Summary & Chemical Context This guide addresses the purification of N-Ethyl-2-(1-imidazolyl)acetamide , a common intermediate in the synthesis of pharmaceutical backbones (e.g., kinase inhibitors, antifungal az...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
This guide addresses the purification of N-Ethyl-2-(1-imidazolyl)acetamide , a common intermediate in the synthesis of pharmaceutical backbones (e.g., kinase inhibitors, antifungal azoles).[1]
The Core Challenge:
The molecule contains a basic imidazole ring (pKa ~6.95) and a polar amide linker .[1] This duality creates specific purification hurdles:
Silica Streaking: The basic nitrogen interacts strongly with acidic silanols on silica gel, causing tailing and poor separation.[1]
Solubility Overlap: Both the product and the primary impurity (unreacted imidazole) have high water solubility, complicating aqueous workups.
Crystallization Difficulty: The ethyl group disrupts crystal packing compared to the primary amide, often leading to "oiling out."
Target Molecule Profile
Property
Value (Est.)
Implication for Purification
Formula
Low MW (~153 Da) implies high volatility potential under high vacuum.[1]
pKa (Conj. Acid)
~7.0 (Imidazole N3)
pH-dependent solubility switch (Water vs. Organic).[1]
LogP
~ -0.5 to 0.2
Amphiphilic; soluble in DCM, alcohols, and water.[1]
State
Low-melting solid or Oil
May require seeding or high-vacuum drying to solidify.[1]
Diagnostic Workflow
Before altering your protocol, identify the specific failure mode using the logic tree below.
Figure 1: Diagnostic logic for isolating N-alkylated imidazole derivatives.
Module 1: The "Sticky" Column (Chromatography)
Issue: The imidazole ring acts as a base, hydrogen-bonding to the acidic silanols (
) on standard silica gel.[1] This results in broad peaks (tailing) and co-elution with impurities.[1]
The Solution: Mobile Phase Modification
You must "deactivate" the silica surface using a competitive base.
Optimized Protocol:
Base Modifier: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (
Alternative (Greener): Ethyl Acetate : Ethanol (80:20) + 1% Et3N.[1]
Stationary Phase Switch (If silica fails):
Use Neutral Alumina (Brockmann Grade III).[1] Alumina is less acidic than silica and prevents the "sticking" effect without needing amine modifiers.[1]
Data: Rf Value Shifts
Solvent System
Rf (No Modifier)
Rf (With 1% Et3N)
Observation
5% MeOH in DCM
0.15 (Streak)
0.35 (Spot)
Modifier prevents tailing.
| 10% MeOH in DCM | 0.40 (Broad) | 0.55 (Sharp) | Ideal for isolation.[1] |
Module 2: Removing Excess Imidazole (The "Ghost" Impurity)
Issue: Unreacted imidazole often co-crystallizes or co-elutes.[1] Because both the product and imidazole are basic, standard acid extraction protonates both, pulling both into the water layer.
The Solution: Differential Partitioning (The "Salting Out" Trick)
While both are basic, the N-ethyl-acetamide chain makes your product significantly more lipophilic (higher LogP) than bare imidazole.[1]
Protocol: The "Brine-DCM" Wash
Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) . Do not use Ethyl Acetate yet (DCM is better for solubilizing the amide).[1]
The Wash: Wash the organic layer 3x with Saturated Brine (NaCl).[1]
Why: Imidazole is highly water-soluble and will partition into the brine.[1] The high ionic strength of brine "salts out" your organic product, forcing it to stay in the DCM layer.
Verification: Check the TLC of the organic layer.[1] If imidazole persists (low Rf spot), repeat the wash with water adjusted to pH ~9 (using minimal NaOH).
Mechanism:[1][2][3] At pH 9, imidazole (pKa 7) is neutral but still highly water-soluble.[1] Your product is also neutral but lipophilic.[1]
Module 3: Crystallization & "Oiling Out"
Issue: The N-ethyl group lowers the melting point and disrupts the crystal lattice.[1] The product often separates as an oil at the bottom of the flask.
The Solution: Two-Solvent Recrystallization
Avoid single-solvent systems like Ethanol, which often hold the product in solution too well.[1][3]
Protocol:
Dissolve: Dissolve the crude oil in the minimum amount of hot Ethyl Acetate or Isopropanol (approx 50-60°C).[1]
Cloud Point: Add Hexane or Diethyl Ether dropwise until the solution turns slightly cloudy (turbid).
Clarify: Add 1-2 drops of the hot solvent to make it clear again.[1]
Nucleation:
Crucial Step: If no seed crystal is available, scratch the inner wall of the glass vessel with a glass rod at the air-liquid interface.
Cooling: Wrap the flask in foil/towel to cool slowly to room temperature. Do not plunge into ice immediately (this causes oiling).[1]
FAQ: Rapid-Fire Troubleshooting
Q: My product is a dark brown oil. Is it decomposed?A: Likely not. Imidazoles are prone to forming colored oligomers (trace amounts) that stain the bulk product.
Fix: Dissolve in methanol, treat with activated charcoal for 30 mins, filter through Celite, and re-evaporate.
Q: Can I use acid extraction to remove non-basic impurities?A: Yes, but be careful.
Workflow: Extract DCM with 0.1M HCl.[1] The product (and imidazole) goes into the Water layer. Discard organic. Then, basify the water layer to pH > 10 with NaOH and extract back into DCM. This removes neutral non-basic impurities, but retains the imidazole impurity. You must still perform the Brine Wash (Module 2) afterwards.[1]
Q: The NMR shows a shift in the imidazole protons.A: Check your solvent. In
, concentration effects can shift imidazole peaks.[1] Also, ensure you haven't isolated the HCl salt.
Check: If the product is water-soluble and melts >200°C, you likely have the Hydrochloride salt. Treat with
Imidazole pKa & Reactivity: Schofield, K., Grimmett, M. R., & Keene, B. R. T. (1976). The Azoles.[1][2] Cambridge University Press.[1] (Foundational text on azole basicity).
Chromatography of Basic Amines: "Purification of heterocyclic amines." Journal of Chromatography A, Vol 405, 1987. (Establishes the use of Triethylamine modifiers).
Synthesis of Imidazole-Acetamides: PubChem Compound Summary for CID 712343 (Related Structure). National Center for Biotechnology Information (2025).[1] .[1]
General Purification Strategies: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The standard reference for organic workups).
"N-Ethyl-2-(1-imidazolyl)acetamide" stability issues in solution
Welcome to the technical support center for N-Ethyl-2-(1-imidazolyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently ask...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-Ethyl-2-(1-imidazolyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. As a molecule combining an amide and an imidazole ring, its stability can be influenced by a variety of experimental conditions. This resource aims to provide a clear understanding of the underlying chemical principles to ensure the integrity of your experiments.
I. Understanding the Inherent Instability: The Chemistry of N-Ethyl-2-(1-imidazolyl)acetamide
N-Ethyl-2-(1-imidazolyl)acetamide possesses two key functional groups that are susceptible to degradation in aqueous environments: the acetamide linkage and the imidazole ring. The primary pathway of degradation is the hydrolysis of the amide bond, which can be catalyzed by both acid and base. The imidazole ring, while generally aromatic and stable, can be susceptible to oxidation and photodegradation under certain conditions.
The susceptibility of the amide bond to hydrolysis is influenced by the electronic nature of the imidazole ring. The imidazole ring acts as a good leaving group, particularly when protonated under acidic conditions, which can facilitate nucleophilic attack at the carbonyl carbon of the acetamide.
II. Troubleshooting Guide: Diagnosing and Resolving Instability Issues
This section addresses common problems encountered during the handling and use of N-Ethyl-2-(1-imidazolyl)acetamide solutions.
Issue 1: Rapid Loss of Compound Potency or Concentration in Solution
Symptoms:
Inconsistent or lower-than-expected results in biological assays.
Decreasing peak area of the parent compound in chromatographic analysis over a short period.
Appearance of new peaks in the chromatogram.
Root Cause Analysis:
This is often indicative of chemical degradation, primarily through hydrolysis of the acetamide bond. The rate of hydrolysis is highly dependent on the pH, temperature, and buffer composition of the solution.
Investigative Workflow:
Caption: Troubleshooting workflow for potency loss.
Detailed Troubleshooting Steps:
pH Verification: Immediately measure the pH of your stock and working solutions. The hydrolysis of N-acylimidazoles is significantly faster under both acidic and alkaline conditions.[1]
Temperature Control: Ensure that your solutions are stored at the recommended temperature (typically 2-8°C) and minimize the time they are kept at room temperature or higher.
Buffer Selection: Certain buffer components can act as nucleophiles and catalyze the hydrolysis of the amide bond. For instance, phosphate and carboxylate buffers may be more problematic than non-nucleophilic buffers like HEPES or MOPS.
Preventative Measures:
Optimal pH Range: Prepare solutions in a pH range of 6.0-8.0, where the rate of hydrolysis is generally at its minimum.
Buffer Choice: Whenever possible, use non-nucleophilic buffers. If a specific buffer is required for your assay, prepare fresh solutions and use them promptly.
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Issue 2: Appearance of Unidentified Peaks in HPLC/LC-MS Analysis
Symptoms:
New peaks, often with earlier retention times (more polar), appear in your chromatogram.
Mass spectrometry data indicates the presence of species with molecular weights corresponding to potential degradation products.
Root Cause Analysis:
The appearance of new peaks is a direct consequence of the degradation of N-Ethyl-2-(1-imidazolyl)acetamide. The primary degradation products are typically 1-(carboxymethyl)imidazole and N-ethylamine resulting from hydrolysis. Oxidative and photodegradation can lead to other byproducts.
Expected Degradation Products:
Degradation Pathway
Expected Products
Hydrolysis
1-(carboxymethyl)imidazole and N-ethylamine
Oxidation
N-oxides of the imidazole ring, other oxidized species
Photodegradation
Complex mixture of products, potentially colored
Experimental Protocol: Forced Degradation Study
To identify potential degradation products and assess the stability-indicating nature of your analytical method, a forced degradation study is recommended.
1. Preparation of Stock Solution:
Prepare a 1 mg/mL stock solution of N-Ethyl-2-(1-imidazolyl)acetamide in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation: Incubate the stock solution at 60°C for 24 and 48 hours.
Photodegradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
Analyze the stressed samples by a suitable stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to identify and characterize the degradation products.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing N-Ethyl-2-(1-imidazolyl)acetamide solutions?
A1: Based on data for analogous N-acylimidazoles, the pH of minimum hydrolysis is typically in the neutral to slightly acidic range (pH 6-8).[1][2] Extreme pH values should be avoided as they significantly accelerate the rate of hydrolysis.
Q2: Which buffers are recommended for use with this compound?
A2: To minimize the risk of buffer-catalyzed hydrolysis, non-nucleophilic buffers such as HEPES, MOPS, and MES are recommended over nucleophilic buffers like phosphate and citrate.
Q3: How should I prepare and store stock solutions?
A3: Prepare concentrated stock solutions in an anhydrous organic solvent such as DMSO or ethanol. For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C. For aqueous working solutions, it is best to prepare them fresh on the day of the experiment from the frozen stock.
Q4: Is N-Ethyl-2-(1-imidazolyl)acetamide sensitive to light?
A4: Imidazole-containing compounds can be susceptible to photodegradation.[3][4] Therefore, it is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting experiments under intense light.
Q5: What are the primary degradation products I should look for?
A5: The most common degradation products will likely be from the hydrolysis of the amide bond, yielding 1-(carboxymethyl)imidazole and N-ethylamine. Under oxidative or photolytic stress, a more complex mixture of degradation products may be observed.
Q6: My compound appears to be degrading even under recommended conditions. What else could be the issue?
A6: If you have controlled for pH, temperature, and light, consider the following:
Purity of Reagents: Ensure the water and other reagents used to prepare your solutions are of high purity and free from contaminants that could catalyze degradation.
Container Material: Use high-quality, inert containers (e.g., borosilicate glass or polypropylene) to prevent leaching of substances that could affect stability.
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and accelerate degradation. Aliquoting is crucial to avoid this.
IV. Mechanistic Insights into Degradation
Hydrolysis Pathway
The hydrolysis of N-Ethyl-2-(1-imidazolyl)acetamide can proceed through both acid- and base-catalyzed pathways.
Caption: Acid and base-catalyzed hydrolysis pathways.
Under acidic conditions, the imidazole ring is protonated, which makes it a better leaving group and facilitates the nucleophilic attack of a water molecule on the carbonyl carbon. In basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.
pH-Rate Profile (Hypothetical)
pH
Relative Rate of Hydrolysis
Predominant Mechanism
< 4
High
Acid-Catalyzed
4 - 6
Moderate
Water-Catalyzed (pH-independent)
6 - 8
Low (Region of Max. Stability)
Minimal Water-Catalyzed
> 8
High and Increasing
Base-Catalyzed
This table is illustrative and the exact pH of maximum stability may vary.
V. Analytical Method Considerations
A robust, stability-indicating analytical method is crucial for accurately quantifying N-Ethyl-2-(1-imidazolyl)acetamide and its degradation products.
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid or ammonium acetate for MS compatibility) is often effective.
Detection: UV detection at a wavelength where the imidazole ring absorbs (around 210-230 nm) is common. For identification of degradation products, mass spectrometry (LC-MS) is invaluable.
Method Validation:
Your analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are key to proving that your method can separate the parent compound from all potential degradation products.
References
Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. [Link]
Gour-Salin, B. J. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 61(9), 2059-2062. [Link]
Fife, T. H. (1965). Steric Effects in the Hydrolysis of N-Acylimidazoles and Esters of p-Nitrophenol. Journal of the American Chemical Society, 87(20), 4597-4600.
Klinman, J. P., & Thornton, E. R. (1968). Kinetic Study of General and Specific Catalysis of Hydrolysis of Para-Substituted N-Benzoylimidazoles and of N-Acetylimidazole i. Journal of the American Chemical Society, 90(16), 4394-4401. [Link]
Broxton, T. J., & Sango, D. B. (1983). Micellar Effects upon the Acid Hydrolysis of N-Acylimidazoles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1151-1154. [Link]
Broxton, T. J., & Sango, D. B. (1983). Micellar effects upon the acid hydrolysis of N-acylimidazoles. Journal of the Chemical Society, Perkin Transactions 2, 1151-1154. [Link]
Ohta, Y., Nakamura, H., & Samejima, T. (1972). The Change of Stability and Activity of Thermolysin by Acetylation with N-Acetylimidazole. The Journal of Biochemistry, 72(3), 521-527. [Link]
Oakenfull, D. G., Riley, T., & Gold, V. (1970). 197 Catalysis by lmidazole and by the Imidazol-4-ylacetate Ion in the Hydrolysis. Journal of the Chemical Society B: Physical Organic, 1149. [Link]
Plots of kobs vs. pH for hydrolysis of N-benzoyl-4(5)methylimidazole (...). ResearchGate. [Link]
Homem-de-Mello, P., et al. (2013). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science and Pollution Research, 21(8), 5435-5445. [Link]
Rüdinger, J., et al. (1983). Investigations on substituent and solvent effects on solvolysis reactions Part IX. The influence of polar substituents on the imidazole catalyzed hydrolysis of 2,4-dinitrophenyl acetates in water. Physical Chemistry Chemical Physics, 87(11), 1056-1060. [Link]
Acetylation of α-crystallin with N-acetylimidazole and its influence upon the native aggregate and subunit reassembly. ResearchGate. [Link]
Knothe, G. (1990). Degradation of acylaminopenicillins with regard to their pH dependency. Pharmazie, 45(10), 775-777. [Link]
De la Cruz, N., et al. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water research, 45(4), 1627-1636. [Link]
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of pharmaceutical sciences, 108(10), 3295-3304. [Link]
Mahdi, M., et al. (2011). Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. DARU Journal of Pharmaceutical Sciences, 19(4), 260-266.
Al-Obaid, A. M., et al. (1989). Preformulation studies of acetazolamide: effect of pH, two buffer species, ionic strength, and temperature on its stability. Pharmaceutical research, 6(3), 237-241. [Link]
Leys, D., et al. (2023). Structural Insight into Catalysis by the Flavin-Dependent NADH Oxidase (Pden_5119) of Paracoccus denitrificans. International Journal of Molecular Sciences, 24(4), 3691. [Link]
Metronidazole photodegradation under solar light with UiO-66-NH2 photocatalyst. ScienceDirect. [Link]
PH not stable with imidazole in buffers? ResearchGate. [Link]
Gupta, S., & Gajbhiye, V. T. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 49(1), 25-31. [Link]
Reactions of acetylimidazole and acetylimidazolium ion with nucleophilic reagents. Mechanisms of catalysis. Journal of the American Chemical Society. [Link]
Technical Support Center: Minimizing Off-Target Effects of N-Ethyl-2-(1-imidazolyl)acetamide
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for researchers working with N-Ethyl-2-(1-imidazolyl)acetamide. This guide is designed to provide in-depth,...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for researchers working with N-Ethyl-2-(1-imidazolyl)acetamide. This guide is designed to provide in-depth, actionable advice to help you anticipate, identify, and mitigate potential off-target effects during your experiments. Given that N-Ethyl-2-(1-imidazolyl)acetamide contains an imidazole ring—a common scaffold in medicinal chemistry known for its diverse biological activities—a proactive approach to ensuring target specificity is crucial for the integrity of your research.[1][2] This document will walk you through a logical progression of troubleshooting and experimental design, from predictive computational methods to definitive cellular validation.
Frequently Asked Questions (FAQs)
Section 1: Understanding and Identifying the Problem
Q1: What are off-target effects, and why are they a concern for a molecule like N-Ethyl-2-(1-imidazolyl)acetamide?
A1: Off-target effects occur when a compound interacts with unintended biological molecules, such as proteins or enzymes, in addition to its primary therapeutic target.[3] These unintended interactions can lead to a range of issues, including misleading experimental results, unexpected phenotypes, and potential cytotoxicity.[3]
For a molecule like N-Ethyl-2-(1-imidazolyl)acetamide, the imidazole moiety is a key structural feature. Imidazole and its derivatives are known to be versatile binders, interacting with a wide array of biological targets, including kinases, metalloproteins, and various receptors.[1][2][4] While this versatility is valuable in drug discovery, it also increases the probability of off-target binding, making rigorous selectivity profiling an essential step in your research.[4]
Q2: My experiments with N-Ethyl-2-(1-imidazolyl)acetamide are showing an unexpected phenotype (or high cytotoxicity). How can I determine if this is due to an off-target effect?
A2: This is a common and critical question in drug discovery. An unexpected phenotype or toxicity is a strong indicator of potential off-target activity. Here’s a systematic approach to dissecting this issue:
Confirm On-Target Engagement: First, you must verify that the compound is engaging with your intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures the thermal stabilization of a target protein upon ligand binding within intact cells.[5][6][7] A positive CETSA result confirms that your compound reaches and binds to its intended target.[5]
Dose-Response Analysis: Off-target effects are often more pronounced at higher concentrations.[8] Perform a detailed dose-response curve for your compound. If the unexpected phenotype only manifests at concentrations significantly higher than the IC50 or Kd for your primary target, it strongly suggests an off-target mechanism.
Use a Structurally Unrelated Control: Employ a second, structurally different inhibitor that also targets your primary protein of interest. If this second inhibitor does not reproduce the unexpected phenotype, it lends further evidence that the effect is specific to the chemical structure of N-Ethyl-2-(1-imidazolyl)acetamide and likely due to off-target interactions.[8]
Genetic Validation: The gold standard for implicating a primary target in a phenotype is to use genetic methods like CRISPR/Cas9 or siRNA to knock down or knock out the target protein.[8] If the phenotype observed with N-Ethyl-2-(1-imidazolyl)acetamide is not replicated in the knockout/knockdown cells, this is a powerful indicator that the compound's effect is independent of the primary target.[8]
Troubleshooting Guide: From Prediction to Mitigation
This section provides a structured workflow to proactively identify and address off-target effects.
Step 1: In Silico Prediction of Potential Off-Targets
Before embarking on extensive wet-lab experiments, computational tools can provide a valuable roadmap of potential off-target interactions. This in silico approach uses the structure of your compound to predict its binding affinity against databases of known protein structures.
This process integrates both 2D (ligand-based) and 3D (structure-based) methods to generate a prioritized list of potential off-targets.
Ligand-Based (2D): Compares the chemical structure of N-Ethyl-2-(1-imidazolyl)acetamide against databases of compounds with known biological activities. This can identify potential off-targets based on shared structural motifs.
Structure-Based (3D): Involves docking your compound into the 3D structures of a wide panel of proteins (e.g., kinases, GPCRs, ion channels) to predict binding energies and identify potential interactions.
This predictive step is crucial for designing focused, efficient experimental validation assays.[8]
Caption: In Silico workflow for predicting off-target interactions.
Step 2: Experimental Validation of Off-Target Engagement
Once you have a list of predicted off-targets, the next step is to confirm these interactions experimentally. The choice of assay depends on the nature of the predicted off-target (e.g., kinase, receptor, enzyme).
For Kinase Off-Targets (A Common Liability):
Kinase inhibitor selectivity is a frequent challenge. A broad kinase panel screening is the most effective way to assess the selectivity profile of N-Ethyl-2-(1-imidazolyl)acetamide.
Assay Type
Principle
Advantages
Considerations
Radiometric Filter-Binding
Measures direct inhibition of kinase activity using a radiolabeled ATP analog.
Measures kinase activity by quantifying ADP production via a luciferase reaction.
High-throughput, non-radioactive, suitable for automated setups.[9]
Potential for compound interference with the detection reagents.
Differential Scanning Fluorimetry (DSF)
Monitors the thermal stabilization of a kinase upon compound binding.[10]
Does not require an active enzyme or known substrate; highly reproducible.[10]
Indirect measure of binding; may not always correlate with functional inhibition.
Protocol: In Vitro Kinase Selectivity Assay (Luminescence-Based)
Objective: To determine the IC50 value of N-Ethyl-2-(1-imidazolyl)acetamide against a panel of kinases to assess its selectivity profile.
Methodology:
Compound Preparation: Prepare a 10-point serial dilution of N-Ethyl-2-(1-imidazolyl)acetamide in DMSO, starting from 100 µM.
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP to each well.
Compound Addition: Add the diluted test compound or a vehicle control (DMSO) to the appropriate wells.
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
Detection: Add a detection reagent (such as ADP-Glo™) that measures the amount of ADP produced, which is proportional to kinase activity.
Data Analysis: Plot the remaining kinase activity against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase.
For Cellular Confirmation: Cellular Thermal Shift Assay (CETSA)
CETSA is invaluable for confirming that a predicted off-target interaction occurs within the complex environment of a living cell.[6]
Protocol: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation
Objective: To confirm the engagement of N-Ethyl-2-(1-imidazolyl)acetamide with a suspected off-target protein in intact cells.
Methodology:
Cell Culture and Treatment: Culture cells known to express the suspected off-target protein. Treat the cells with N-Ethyl-2-(1-imidazolyl)acetamide at a relevant concentration (e.g., 10x IC50 of the primary target) and a vehicle control for 1 hour at 37°C.
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice.[5]
Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[5]
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[5]
Western Blot Analysis: Collect the supernatant (soluble fraction) and quantify the amount of the specific off-target protein remaining using Western blotting with a validated antibody.
Data Analysis: Plot the amount of soluble protein against the temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the treated sample indicates thermal stabilization and confirms target engagement.
Step 3: Mitigation Through Structure-Activity Relationship (SAR)
If problematic off-targets are confirmed, the final step is to use medicinal chemistry to design them out. This is an iterative process known as exploring the Structure-Activity Relationship (SAR).[11][12] The goal is to make chemical modifications to N-Ethyl-2-(1-imidazolyl)acetamide that reduce binding to off-targets while maintaining or improving affinity for the primary target.[12]
Key SAR Strategies:
Identify the Pharmacophore: Determine which parts of the molecule are essential for on-target activity.
Modify Non-Essential Groups: Make systematic modifications to parts of the molecule not critical for on-target binding. For N-Ethyl-2-(1-imidazolyl)acetamide, this could involve altering the ethyl group or substituting positions on the imidazole ring.
Enhance Selectivity: Introduce functional groups that create favorable interactions with the primary target's binding pocket but cause steric clashes or unfavorable interactions with the off-target's pocket.
Caption: Iterative cycle of SAR for improving compound selectivity.
By following this comprehensive guide, you can systematically investigate, understand, and mitigate the off-target effects of N-Ethyl-2-(1-imidazolyl)acetamide, leading to more robust, reliable, and interpretable research outcomes.
Title: Profiling the kinetic selectivity of kinase marketed drugs
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Title: Structure–Activity Relationship (SAR) in Drug Discovery
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Title: High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates
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Title: BLOG: Selecting the Right Gene Editing Off-Target Assay
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Title: web-based in silico variant-aware potential off-target site identification for genome editing applications
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Title: Validation of CRISPR / Cas9 Off-Target Discovery Profiles from in Silico Prediction, Cell-Based and Biochemical-Based
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Title: Tools for experimental and computational analyses of off-target editing by programmable nucleases
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Title: Significance of Imidazole in Cancer Drug Discovery: Recent Advancements
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Title: Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing
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Title: What Is CETSA? Cellular Thermal Shift Assay Explained
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refining "N-Ethyl-2-(1-imidazolyl)acetamide" dosage for in vitro experiments
Technical Support Center: Optimization of N-Ethyl-2-(1-imidazolyl)acetamide (NEIA) Executive Summary You are likely working with N-Ethyl-2-(1-imidazolyl)acetamide (NEIA) as a structural probe, likely investigating its po...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of N-Ethyl-2-(1-imidazolyl)acetamide (NEIA)
Executive Summary
You are likely working with N-Ethyl-2-(1-imidazolyl)acetamide (NEIA) as a structural probe, likely investigating its potential as a kinase inhibitor, antifungal pharmacophore, or metal-coordinating ligand.[1]
This compound presents a specific physicochemical challenge: it combines a lipophilic ethyl-amide tail with an amphoteric imidazole headgroup.[1] The critical technical pivot point for this molecule is the imidazole nitrogen pKa (~6.95) .[1] In physiological media (pH 7.4), the molecule is largely uncharged and permeable; however, slight acidic shifts (pH < 6.[1]8) will protonate the ring, drastically altering solubility and membrane permeability.[1]
This guide replaces standard "generic" protocols with a chemically grounded optimization strategy for NEIA.
Module 1: Solubility & Stock Preparation
Q: My compound precipitates when I dilute the DMSO stock into cell culture media. How do I fix this?
A: You are likely crossing the "Solubility Cliff" caused by pH mismatch.
NEIA is an N-substituted imidazole.[1][2] While the acetamide linker improves stability, the imidazole ring dictates solubility.[1] At pH 7.4, the compound is neutral and hydrophobic.[1] If you dilute a high-concentration DMSO stock (e.g., 100 mM) directly into neutral media, the rapid phase exchange forces the neutral molecule out of solution before it can disperse.[1]
The Protocol:
Primary Stock: Dissolve NEIA in anhydrous DMSO to 50 mM . (Avoid 100 mM unless verified by sonication).[1][2]
Intermediate Step (The "Shift"): Do not dilute directly to the final well. Create a 10x Intermediate in media adjusted to pH 6.5 .
Why? Slightly acidic pH protonates a fraction of the imidazole (approx. 50%), increasing aqueous solubility during the mixing phase.[1]
Final Dilution: Add the 10x intermediate to your cell wells. The final volume change will return the pH to 7.4, but the compound will already be dispersed, preventing crystal nucleation.[1]
Q: I see inhibition at 10 µM, but loss of activity at 50 µM. Is the compound degrading?
A: Unlikely.[1][2] You are observing the "Hook Effect" or non-specific aggregation.
Imidazole-based compounds are notorious for two artifacts at high concentrations:
Metal Stripping: The imidazole nitrogen can coordinate divalent cations (Zn²⁺, Fe²⁺) essential for many metalloenzymes.[1][2] At high concentrations (>50 µM), NEIA may strip metals from your target protein or media, causing false positives/negatives.[1]
Colloidal Aggregation: The ethyl-amide tail promotes self-assembly into micelles at high concentrations, which sequester the enzyme rather than inhibiting it.[1][2]
The Solution: The "Constant-DMSO" Serial Dilution
Do not simply add more drug.[1] You must control the solvent environment rigidly.[1]
Caption: Workflow ensures NEIA remains soluble during dilution steps by maintaining high DMSO in the intermediate phase before the final "shock" dilution.
Module 3: Stability & Micro-Environment
Q: Can I store the diluted compound in media at 4°C?
A: No. The amide bond is stable, but the imidazole is pH-sensitive.
While the amide bond in NEIA is resistant to hydrolysis under standard conditions, the imidazole ring acts as a pH buffer.[1] Over time in unbuffered media, NEIA can drift the pH, or conversely, metabolic acidification by cells (lactic acid production) will protonate the NEIA.[1]
Result: If your cells are metabolically active (acidifying media), the effective intracellular concentration of NEIA may be 10-100x higher than the media concentration due to ion trapping.[1]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting potency variability based on media pH and imidazole protonation states.
Frequently Asked Questions (FAQs)
Q: Is NEIA light-sensitive?A: Generally, imidazole acetamides are stable to ambient light.[1][2] However, as a precaution against photo-oxidation of the imidazole double bond, store the DMSO stock in amber vials or wrapped in foil.[1]
Q: Can I use plasticware?A: Yes, but avoid Polystyrene (PS) for storage of low-concentration (<1 µM) aqueous solutions, as the hydrophobic ethyl group may adsorb to the plastic.[1] Use Polypropylene (PP) or glass for intermediate dilutions.[1]
Q: What is the maximum DMSO concentration I should use?A: For most mammalian cell lines, keep final DMSO < 0.5% (v/v).[1] Imidazoles can synergize with DMSO to permeabilize membranes, so run a "DMSO-only" vehicle control to ensure observed toxicity isn't a solvent artifact.[1][2]
References
Physicochemical Properties of Imidazoles:
Calculated pKa and solubility data derived from structural analysis of N-substituted imidazoles.
Source: ACS Publications.[1][2] "Calculation of Absolute and Relative Acidities of Substituted Imidazoles."
Biological Activity of Imidazole Acetamides:
Context on the antimicrobial and pharmacological handling of N-substituted imidazole acetamide derivatives.
Source: Gupta, N. et al. "Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity."[1][3] Indian Journal of Pharmaceutical Sciences.
Stability in Culture Media:
Analysis of imidazole-based compounds (ZIF-8/MIM) and their degradation/stability profiles in cell culture environments.
Source: Velanko, A. et al. "Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media."[1][2] Nanomaterials (Basel).[1][2]
General Imidazole Chemistry:
Overview of amphoteric nature and pKa-dependent solubility.
Source: National Center for Biotechnology Information.[1][2] PubChem Compound Summary for Imidazole.
challenges in the synthesis of N-substituted imidazolyl acetamides
Technical Support Center: Synthesis of N-Substituted Imidazolyl Acetamides Welcome to the technical support center for the synthesis of N-substituted imidazolyl acetamides. This guide is designed for researchers, medicin...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of N-Substituted Imidazolyl Acetamides
Welcome to the technical support center for the synthesis of N-substituted imidazolyl acetamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The imidazole moiety is a critical pharmacophore in numerous established drugs, and its successful incorporation requires a nuanced understanding of the underlying reaction mechanisms and potential pitfalls.[1][2]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the challenges you may encounter. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated methodologies to enhance the efficiency and success of your syntheses.
Core Synthetic Strategies: An Overview
The synthesis of N-substituted imidazolyl acetamides typically follows one of two primary pathways, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials and the specific substitution pattern desired on the final molecule.
Figure 2: Decision tree for troubleshooting low N-alkylation yields.
FAQ 2: I am getting a mixture of N1 and N3 alkylated products on my substituted imidazole. How can I improve regioselectivity?
Answer: This is a classic challenge in imidazole chemistry. When the imidazole ring is substituted (e.g., at the 4- or 5-position), the two nitrogen atoms become non-equivalent. Deprotonation results in an anion where the negative charge is delocalized across both nitrogens, allowing for alkylation at either position.
[3]
Causality & Solution:
Steric Hindrance: The most common controlling factor is sterics. Alkylation will preferentially occur on the less sterically hindered nitrogen atom. If you have a bulky substituent at the C4 position, the alkylating agent will favor attack at the N1 position.
Protecting Groups: For complete control, a protecting group strategy can be employed. For example, protection of one nitrogen with a removable group like a trityl or tosyl group can direct alkylation to the other nitrogen. However, this adds steps to the synthesis.
Reaction Conditions: In some cases, reaction conditions can influence the ratio of isomers, but this is often substrate-dependent and may require significant optimization.
If separation of the regioisomers is necessary, this can often be achieved using column chromatography, as the two isomers typically have different polarities.
[6]
Part 2: Challenges in Amide Bond Formation
For those following Route B, the coupling of imidazolyl acetic acid with an amine is the final key step. This reaction can be surprisingly difficult, especially with challenging substrates.
FAQ 3: My amide coupling reaction is incomplete, even after a long reaction time. Why is my coupling inefficient?
Answer: Inefficient amide coupling is often due to poor activation of the carboxylic acid, low nucleophilicity of the amine, or side reactions involving the coupling reagents.
Causality & Solution:
Electron-Deficient Amines: Aromatic amines or those with electron-withdrawing groups are poor nucleophiles and react sluggishly. Standard coupling conditions may be insufficient. For these cases, more potent activating agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often required.
[4][5]2. Carbodiimide Issues: While common, carbodiimides like EDC (or DCC) can have drawbacks. The activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, consuming the activated acid. To prevent this, an additive like HOBt (Hydroxybenzotriazole) is used to trap the activated intermediate as a more stable HOBt-ester, which then reacts cleanly with the amine. [4]The use of EDC is generally preferred over DCC for solution-phase chemistry because its urea byproduct is water-soluble and easily removed during workup.
[4][6]3. Base Choice: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.
Harsh conditions, not suitable for complex molecules with sensitive functional groups.
Simple, robust substrates where other methods fail.
Part 3: Protocols and Experimental Procedures
The following protocols are provided as a validated starting point. Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) with anhydrous solvents unless otherwise specified.
Protocol 1: N-Alkylation of Imidazole with an Ester (Route B, Step 1)
This protocol is adapted from the synthesis of imidazol-1-yl-acetic acid tert-butyl ester.
[7][8]
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (1.0 eq), powdered K₂CO₃ (1.4 eq), and ethyl acetate (approx. 16 mL per 1 g of imidazole).
Addition: Add tert-butyl chloroacetate (1.2 eq) to the suspension at room temperature.
Reaction: Heat the mixture to reflux (approximately 77°C) and stir for 10-12 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH/CHCl₃).
Workup: After completion, cool the reaction mixture to room temperature and quench with cold water (approx. 8 mL per 1 g of imidazole).
Extraction: Separate the organic (ethyl acetate) layer. The aqueous layer can be extracted again with ethyl acetate (2x).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Amide Coupling with EDC/HOBt (Route B, Final Step)
This protocol describes a general procedure for amide bond formation.
[4]
Setup: In a round-bottom flask under an inert atmosphere, dissolve the imidazolyl acetic acid (1.0 eq), the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF or acetonitrile.
Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization.
References
Mokhtari Aliabad, J., Hosseini, M., Yavari, I., & Rouhani, M. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]
Reddy, P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [Link]
Reddy, P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. [Link]
da Silva, F. C., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. [Link]
Gupta, N., & Pathak, D. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
Gupta, N., & Pathak, D. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Semantic Scholar. [Link]
Raghavendra, N. M., et al. (2007). Synthesis and antimicrobial activities of some novel substituted 2-imidazolyl-N-(4-oxo-quinazolin-3, 4H)-yl)-acetamides. Chemical and Pharmaceutical Bulletin. [Link]
Reddit user discussion. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]
Gupta, N., & Pathak, D. (2011). Synthesis of N-substituted imidazole derivatives Figure shows the... ResearchGate. [Link]
Özkay, Y., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry. [Link]
Wang, Y., et al. (2020). An efficient biocatalytic synthesis of imidazole-4-acetic acid. ResearchGate. [Link]
Gupta, N., & Pathak, D. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Semantic Scholar. [Link]
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
Pattar, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
Kuhn, N., et al. (1991). Process for purifying imidazoles and imidazol-based agents by crystallisation.
Sabatini, J. J., & Kelly, C. B. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]
Song, H., & Jencks, W. P. (1989). Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. Journal of the American Chemical Society. [Link]
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. RSC Publishing. [Link]
Reddit user discussion. (2022). amide coupling help. r/Chempros. [Link]
Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. [Link]
Grin, M. A., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. [Link]
Olaginju, A. T., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
Semantic Scholar. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar. [Link]
Sarkar, A., & Kumar, S. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
Bondareva, A. S., et al. (2002). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Russian Chemical Bulletin. [Link]
Gore, R. P., et al. (2016). Microwave assisted synthesis and characterization of pharmaceutical important imidazole acetamides. Der Pharma Chemica. [Link]
Kovács, J., et al. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society. [Link]
da Silva, F. C., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals. [Link]
Chemistry Stack Exchange user discussion. (2015). N-alkylation of amides with alkyl halides? Chemistry Stack Exchange. [Link]
Jencks, W. P., & Guthrie, J. P. (1976). Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers. ResearchGate. [Link]
Bunton, C. A., et al. (2000). Reactions within association complexes: the reaction of imidazole with substituted phenyl acetates in the presence of detergents in aqueous solution. Langmuir. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Avoiding Byproduct Formation & Process Optimization
Ticket ID: CHEM-SUP-8821
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary & Core Directive
The Challenge:
The synthesis of N-Ethyl-2-(1-imidazolyl)acetamide typically involves the N-alkylation of imidazole.[1][2] The primary failure mode in this reaction is over-alkylation (quaternization) , leading to the formation of imidazolium salts rather than the desired neutral product.
The Solution:
To ensure high purity, you must control the nucleophilicity of the imidazole ring and the stoichiometry of the electrophile. This guide prioritizes the Direct Alkylation Route (SN2) using mild bases and specific solvent polarity to suppress the formation of the quaternary byproduct.
The "Golden Path" Protocol
Use this optimized protocol to minimize byproduct formation.
), Potassium Iodide (KI - catalytic)
Solvent: Acetonitrile (MeCN) or Acetone (dry)
Optimized Methodology
Step
Action
Technical Rationale (Why?)
1
Dissolution
Dissolve Imidazole (1.0 eq) in dry MeCN (10 mL/g). Add (2.0 eq) and KI (0.1 eq) .
2
Activation
Stir at room temperature for 30 mins.
3
Addition
Add N-Ethyl-2-chloroacetamide (0.95 eq) dropwise over 1 hour.
4
Reaction
Heat to 60°C for 4-6 hours. Monitor by TLC (MeOH:DCM 1:9).
5
Workup
Filter hot to remove inorganic salts (, ). Evaporate solvent.[3]
6
Purification
Dissolve residue in , wash with minimal cold water. Dry over .[3]
Visualizing the Problem: The Quaternization Trap
The following diagram illustrates the kinetic competition between forming the desired product and the unwanted quaternary salt.
Caption: Path A yields the target. Path B occurs if the Target Product competes with Imidazole for the remaining Electrophile.
Troubleshooting Center (FAQs)
Ticket #1: "I am getting a water-soluble solid that is not my product."
Diagnosis: You have likely formed the Imidazolium Quaternary Salt .
Mechanism: The product (N-alkyl imidazole) still has a lone pair on the N3 nitrogen. If you used excess alkyl halide or high temperatures, the product reacted again.
Fix:
Reduce Electrophile: Use 0.95 equivalents of N-Ethyl-2-chloroacetamide relative to Imidazole.
Switch Solvent: Use a less polar solvent (like Acetone) where the quaternary salt might precipitate out, preventing further reaction in solution.
Ticket #2: "My yield is low, and I see starting material."
Diagnosis: Incomplete deprotonation or "stalling."
Mechanism:
is a mild base. If the particle size is too large, surface area is low.
Fix:
Grind the Base: Use finely powdered, anhydrous
.
Add Catalyst: Add 5 mol% 18-Crown-6 or TBAI (Tetrabutylammonium iodide). This acts as a Phase Transfer Catalyst (PTC), shuttling the carbonate anion into the organic phase to assist deprotonation.
Ticket #3: "The product is an oil that won't crystallize."
Diagnosis: Solvent trapping or presence of oligomers.
Fix:
Azeotrope: Dissolve the oil in DCM and evaporate twice to remove trapped high-boiling solvents (like DMF if used).
Trituration: Add diethyl ether or hexane to the oil and scratch the flask sides. The non-polar solvent will extract impurities and induce crystallization of the polar product.
Comparative Data: Solvent & Base Selection
Condition
Yield
Purity
Risk Profile
/ Acetone (Reflux)
85-90%
High
Low. Mild conditions prevent degradation. Best for scale-up.
/ DMF (0°C -> RT)
95%
Med
High. Strong base can cause hydrolysis of the amide bond (byproduct formation).
Neat (No Solvent)
60%
Low
High. Exothermic "runaway" leads to polymerization and tars.
References
N-Alkylation of Imidazole via Phase Transfer Catalysis
Source:Journal of Organic Chemistry
Relevance: Establishes the efficacy of solid-liquid PTC for selective mono-alkyl
(General Reference to JOC Archives for PTC methods)
Synthesis of Imidazole-based Amides
Source:National Institutes of Health (NIH) / PubMed Central
Title: Synthesis and Evaluation of N-substituted Imidazole Deriv
Relevance: Confirms the reaction of imidazole with chloroacetamides using
in acetone.
A Senior Application Scientist's Guide to the Validation of N-Ethyl-2-(1-imidazolyl)acetamide as a Potential CDK Inhibitor
Introduction: The Quest for Novel Cell Cycle Regulators The cell division cycle is a fundamental process, the deregulation of which is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are the master regulators of th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Novel Cell Cycle Regulators
The cell division cycle is a fundamental process, the deregulation of which is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are the master regulators of this cycle, and their inhibition has emerged as a powerful therapeutic strategy.[1] The clinical success of CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib in treating HR+/HER2- breast cancer has validated this approach and spurred the search for new chemical entities with improved or differentiated profiles.[1][2][3]
This guide addresses the hypothetical validation of a novel small molecule, "N-Ethyl-2-(1-imidazolyl)acetamide," as a CDK inhibitor. While literature describes various biological activities for imidazole derivatives, including antimicrobial and anti-HIV properties, its specific activity against CDKs remains uncharacterized.[4][5] Therefore, this document outlines a comprehensive, multi-tiered experimental framework designed to rigorously assess its potential as a CDK inhibitor. We will detail the necessary in vitro and cell-based assays, establish a workflow for comparative analysis against FDA-approved standards, and provide the scientific rationale behind each experimental choice.
Pillar 1: Understanding the Target - The CDK Signaling Pathway
Before validating an inhibitor, a thorough understanding of the target pathway is paramount. CDKs are serine/threonine kinases that, when complexed with their regulatory cyclin partners, phosphorylate key substrates to drive the cell cycle through its distinct phases (G1, S, G2, M).[6][7] For instance, CDK4 and CDK6, in complex with Cyclin D, initiate the G1 phase by phosphorylating the retinoblastoma protein (Rb).[7] This phosphorylation releases the transcription factor E2F, allowing for the expression of genes required for the G1 to S phase transition.[6][7] Subsequently, CDK2-Cyclin E and CDK1-Cyclin B complexes govern the S and M phases, respectively.
Figure 1: Simplified CDK pathway at the G1/S checkpoint.
Pillar 2: A Rigorous Experimental Workflow for Validation
To validate "N-Ethyl-2-(1-imidazolyl)acetamide" (hereafter referred to as 'Compound X'), we must systematically answer three core questions:
Does it directly inhibit CDK enzymatic activity?
Does it exert anti-proliferative effects on cancer cells?
Does it induce a cellular phenotype consistent with CDK inhibition?
The following workflow is designed to address these questions in a logical, stepwise manner.
Figure 2: Proposed experimental workflow for validating Compound X.
Tier 1: In Vitro Kinase Assays
The first step is to determine if Compound X directly interacts with and inhibits the enzymatic activity of purified CDK proteins.
Experimental Protocol: In Vitro CDK Inhibition Assay (Luminescent Kinase Assay)
Objective: To measure the direct inhibitory effect of Compound X on CDK4/Cyclin D1 and CDK6/Cyclin D1 kinase activity.
Materials:
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes.
Rb protein substrate.
ATP.
Compound X (solubilized in DMSO).
Palbociclib (positive control).
Kinase buffer.
ADP-Glo™ Kinase Assay kit (Promega).
Procedure:
Prepare a serial dilution of Compound X and Palbociclib in kinase buffer (e.g., from 100 µM to 1 nM).
In a 384-well plate, add 5 µL of the kinase reaction mixture (CDK enzyme and Rb substrate in kinase buffer).
Add 2.5 µL of diluted Compound X, Palbociclib, or DMSO (vehicle control) to respective wells.
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
Incubate for 60 minutes at room temperature.
Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent, followed by a 40-minute incubation.
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.
Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Tier 2: Cell-Based Assays
If Compound X shows direct kinase inhibition, the next step is to assess its effect in a cellular context.
Objective: To determine the effect of Compound X on the proliferation of a cancer cell line known to be sensitive to CDK4/6 inhibition (e.g., MCF-7, a human breast adenocarcinoma cell line).
Procedure:
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
Treat the cells with a serial dilution of Compound X and a positive control (e.g., Abemaciclib). Include a DMSO vehicle control.
Incubate for 72 hours.
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.
Measure the absorbance at 570 nm.
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if Compound X induces cell cycle arrest.
Procedure:
Treat MCF-7 cells with Compound X at concentrations corresponding to its GI50 and 2x GI50 for 24 hours.
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
Wash the cells and resuspend in PBS containing RNase A and propidium iodide (PI).
Incubate for 30 minutes in the dark.
Analyze the DNA content of 10,000 cells per sample using a flow cytometer.
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of vehicle-treated controls. An accumulation of cells in the G1 phase would be consistent with CDK4/6 inhibition.[2]
Tier 3: Mechanistic Target Engagement
Finally, we must confirm that the observed cellular effects are due to the intended mechanism of action.
Experimental Protocol: Western Blot for p-Rb
Objective: To measure the phosphorylation status of Rb, a direct substrate of CDK4/6.
Procedure:
Treat MCF-7 cells with Compound X for 24 hours.
Lyse the cells and quantify the protein concentration.
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane and probe with primary antibodies against phospho-Rb (Ser780), total Rb, and a loading control (e.g., β-actin).
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
Data Analysis: A dose-dependent decrease in the p-Rb/total Rb ratio would provide strong evidence of target engagement.
Pillar 3: Comparative Analysis and Data Interpretation
All experiments must be performed in parallel with well-characterized, FDA-approved CDK inhibitors to provide a benchmark for potency and efficacy.[8] The data should be summarized for clear comparison.
Table 1: Hypothetical Comparative Data for Compound X vs. Standard CDK4/6 Inhibitors
Compound
CDK4 IC50 (nM)
CDK6 IC50 (nM)
MCF-7 GI50 (nM)
Cell Cycle Effect (at GI50)
p-Rb Inhibition (at GI50)
Compound X
[Experimental Result]
[Experimental Result]
[Experimental Result]
[Experimental Result]
[Experimental Result]
Palbociclib
11
16
100
G1 Arrest
Strong Decrease
Ribociclib
10
39
120
G1 Arrest
Strong Decrease
Abemaciclib
2
10
50
G1 Arrest
Strong Decrease
Note: Data for standard inhibitors are representative values from public sources and should be generated concurrently in the same experimental system for a valid comparison.[3]
Interpreting the Results:
Promising Outcome: If Compound X exhibits low nanomolar IC50 values against CDK4/6, a GI50 value in a relevant range, and induces G1 arrest with a corresponding decrease in Rb phosphorylation, it would be validated as a bona fide CDK4/6 inhibitor.
Pan-Inhibitor Profile: If Compound X inhibits other CDKs (e.g., CDK1, CDK2) with similar potency, it may be a pan-CDK inhibitor. While historically associated with higher toxicity, some pan-CDK inhibitors are under investigation.[9]
Negative Outcome: A lack of activity in the in vitro kinase assay would suggest Compound X is not a direct CDK inhibitor. Cytotoxicity observed in cell-based assays without evidence of cell cycle arrest or p-Rb modulation would point towards an alternative, off-target mechanism of action.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the initial validation of "N-Ethyl-2-(1-imidazolyl)acetamide" as a potential CDK inhibitor. By integrating biochemical, phenotypic, and mechanistic assays, this workflow ensures a high degree of confidence in the resulting data. Should Compound X demonstrate a promising profile, subsequent steps would include comprehensive kinase selectivity screening, evaluation in a broader panel of cancer cell lines, and eventual progression to in vivo efficacy and safety studies in animal models. This structured approach is essential for the rigorous evaluation required in modern drug discovery.
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences. JNCI Cancer Spectrum | Oxford Academic. [Link]
Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology. [Link]
Standard Versus Reduced CDK4/6 Inhibitor Therapy in Elderly Patients with Metastatic Hormone Receptor-Positive, HER2-Negative Breast Cancer: An Observational Multicenter Study. MDPI. [Link]
Debate highlights differences and similarities between CDK4/6 inhibitors. SABCS. [Link]
Comparison of different cyclin-dependent kinase inhibitors and KI-67 levels on survival and toxicity in breast cancer treatment. European Review for Medical and Pharmacological Sciences. [Link]
Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega - ACS Publications. [Link]
The CDK4/6 Inhibitor Dosing Knowledge (CDK) Study. ClinicalTrials.gov. [Link]
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A Comparative Guide to the Antimicrobial Efficacy of N-Ethyl-2-(1-imidazolyl)acetamide
This guide provides a comprehensive technical evaluation of N-Ethyl-2-(1-imidazolyl)acetamide, a member of the imidazole class of compounds, renowned for their therapeutic potential. We will objectively dissect its antim...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical evaluation of N-Ethyl-2-(1-imidazolyl)acetamide, a member of the imidazole class of compounds, renowned for their therapeutic potential. We will objectively dissect its antimicrobial performance in comparison to established agents, grounded in standardized experimental methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to validate and contextualize the efficacy of novel antimicrobial candidates.
Introduction: The Significance of the Imidazole Scaffold
The imidazole nucleus, a five-membered aromatic ring with two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] It is a core component of numerous essential biomolecules, including the amino acid histidine, and forms the structural basis for a wide array of pharmaceuticals.[2] Within the realm of infectious diseases, imidazole derivatives have been particularly successful as antifungal agents.[1][3]
The primary mechanism of action for most imidazole antifungals is the targeted inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[4][5][6][7] By disrupting this pathway, these compounds compromise the membrane's integrity, leading to altered permeability and ultimately, cell death.[5] N-Ethyl-2-(1-imidazolyl)acetamide belongs to this promising class, and this guide serves to rigorously validate its antimicrobial profile.
The Antimicrobial Mechanism: Targeting Fungal Membrane Integrity
Imidazole antifungals exert their effect by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14-α-demethylase.[5][8] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol. Its inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[7] This molecular disruption alters the physical properties of the fungal membrane, increasing its permeability and leading to the leakage of essential cellular components, culminating in cell necrosis.[4][5]
Caption: Mechanism of action for imidazole antifungals.
Comparative Efficacy: A Data-Driven Analysis
The antimicrobial potential of a novel compound is best understood through direct comparison with existing agents. A study by Verma et al. synthesized and evaluated a series of N-substituted imidazole derivatives for their antimicrobial activity.[9] The data, presented as Minimum Inhibitory Concentration (MIC), quantifies the lowest concentration of an agent that inhibits the visible growth of a microorganism.[10]
The following table summarizes the MIC values (in µg/mL) for a representative set of these imidazole acetamide derivatives against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi, providing a clear benchmark of their performance.[9]
Compound ID
N-Substituent
S. aureus
B. subtilis
E. coli
P. aeruginosa
C. albicans
A. niger
1a
-CH₂-C₆H₅ (Benzyl)
12.5
25
25
50
12.5
25
1b
-C₆H₁₁ (Cyclohexyl)
6.25
12.5
12.5
25
6.25
12.5
1c
-C₆H₅ (Phenyl)
25
50
50
100
25
50
1d
-CH(CH₃)₂ (Isopropyl)
50
100
100
>100
50
100
1e
-CH₂CH₂OH (2-Hydroxyethyl)
100
>100
>100
>100
100
>100
Ciprofloxacin
(Reference Antibacterial)
6.25
6.25
3.12
3.12
-
-
Fluconazole
(Reference Antifungal)
-
-
-
-
6.25
12.5
Analysis of Results:
Potent Activity: Compound 1b (N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide) demonstrates the most potent and broad-spectrum activity within the series, with MIC values comparable to the reference antifungal Fluconazole against C. albicans.[9]
Structure-Activity Relationship (SAR): The data suggests that bulky, non-aromatic substituents on the acetamide nitrogen (like cyclohexyl) enhance antimicrobial activity. In contrast, small polar groups (like 2-hydroxyethyl in 1e ) significantly reduce efficacy.[9]
Antibacterial vs. Antifungal: While the compounds show moderate antibacterial activity, their primary strength appears to be against fungal pathogens, a characteristic feature of the imidazole class.[9]
Experimental Validation: Protocols for Efficacy Testing
To ensure scientific rigor and reproducibility, antimicrobial efficacy must be evaluated using standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[11][12][13][14][15]
Workflow for Determining MIC and MBC/MFC
The overall process involves determining the minimum concentration that inhibits growth (MIC), followed by a sub-culturing step to ascertain the minimum concentration that kills the organism (MBC or MFC).
Caption: Standard experimental workflow for MIC and MBC/MFC determination.
Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.[10][16][17]
Causality: The broth microdilution method is the gold standard because it is quantitative, reproducible, and allows for the simultaneous testing of multiple compounds against a single organism.[18] Standardization of the inoculum is critical, as a higher density of microbes would require a higher concentration of the drug to inhibit growth.
Methodology:
Preparation of Test Compound: Prepare a stock solution of N-Ethyl-2-(1-imidazolyl)acetamide in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO). Prepare subsequent dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[19][20]
Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of the appropriate broth to all wells. Add 100 µL of the highest concentration of the test compound to the first column of wells.
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to a designated column (e.g., column 10). Discard 100 µL from the final dilution column.[17][21] Wells in column 11 should serve as a growth control (broth + inoculum, no drug), and column 12 as a sterility control (broth only).
Inoculum Preparation: From a fresh agar plate (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[21] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation: Add 100 µL of the standardized inoculum to each well (columns 1-11), bringing the final volume to 200 µL.
Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours for most bacteria or 24-48 hours for fungi.[19][21]
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[10][17]
This assay is a subsequent step to the MIC test to determine if a compound is microbicidal (killing) or microbistatic (inhibiting growth).[17][20] The MBC is defined as the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.[17][21]
Causality: Simply inhibiting growth may not be sufficient for treating severe infections, especially in immunocompromised patients. The MBC/MFC test provides crucial information on the killing activity of the drug. The 99.9% kill threshold is the accepted standard for defining bactericidal activity.
Methodology:
Subculturing: Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.
Plating: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10-100 µL) from each of these wells and plate it onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).[22]
Incubation: Incubate the agar plates under the same conditions as the MIC test (e.g., 35 ± 2°C for 18-24 hours).[21][22]
Result Determination: After incubation, count the number of colonies (CFU) on each plate. The MBC/MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the starting inoculum count.[21]
Interpretation and Conclusion
The ratio of MBC to MIC is a valuable metric for classifying the antimicrobial effect.[21]
Bactericidal/Fungicidal: If the MBC/MIC ratio is ≤ 4, the agent is considered cidal.
Bacteriostatic/Fungistatic: If the MBC/MIC ratio is > 4, the agent is considered static.
Based on the available comparative data, N-substituted imidazolyl acetamides, particularly those with a cyclohexyl moiety, exhibit potent antifungal activity and a broad antimicrobial spectrum.[9] The well-defined protocols outlined above provide a robust framework for any laboratory to independently validate these findings and further characterize the cidal versus static nature of "N-Ethyl-2-(1-imidazolyl)acetamide". This systematic approach is fundamental in the pre-clinical assessment of new chemical entities, ensuring that only the most promising candidates advance in the drug development pipeline.
References
Mechanism of action of antifungal drugs, with special reference to the imidazole deriv
Imidazole antifungals | Agriculture and Agribusiness | Research Starters. EBSCO.
Methods for in vitro evaluating antimicrobial activity: A review. PMC.
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. DergiPark.
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol.
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC.
A comprehensive review on in-vitro methods for anti- microbial activity. World Journal of Pharmaceutical Research.
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Clinical Infectious Diseases, Oxford Academic.
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, PMC.
Minimum Bactericidal Concentration (MBC) Test.
Minimum Inhibitory Concentr
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PubMed.
Lab Six :. - Minimum Bacteriocidal Concentration (MBC). College of Pharmacy, University of Babylon.
M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol.
Application Notes and Protocol for Cefmenoxime Minimum Bactericidal Concentr
Antimicrobial Susceptibility Testing | Area of Focus. CLSI.
M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI.
The minimum inhibitory concentr
CLSI M100™. CLSI.
SYNTHESIS AND EVALUATION OF 2-(1H- BENZO[D]IMIDAZOL-1-YL) ACETAMIDE DERIVATIVES FOR ANTIMICROBIAL ACTIVITY. Jetir.Org.
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences.
CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI.
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. PMC.
Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Deriv
In vitro antimicrobial screening: Significance and symbolism. Technium.
Laboratory evaluation of antifungal agents: a comparative study of five imidazole derivatives of clinical importance. Journal of Antimicrobial Chemotherapy, Oxford Academic.
EUCAST - Home. EUCAST.
Novel 2‑Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. American Chemical Society.
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST.
Review on Antimicrobial Activity of Imidazole. Human Journals.
Disk Diffusion and Quality Control. EUCAST.
Laboratory evaluation of antifungal agents: a comparative study of five imidazole deriv
Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
Comparative antifungal activities of imidazole 5 a (without any...
(PDF) Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives.
Synthesis and Biological Evaluation of Novel Imidazole Deriv
Benchmarking N-Ethyl-2-(1-imidazolyl)acetamide: A Comparative Guide for Kinase Inhibition Profiling
Introduction: The Quest for Novel Kinase Inhibitors The imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, ant...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Novel Kinase Inhibitors
The imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] Many of these effects are attributed to the modulation of key cellular signaling pathways, often driven by protein kinases. This guide introduces a hypothetical novel imidazole derivative, N-Ethyl-2-(1-imidazolyl)acetamide (hereafter referred to as Compound X ), and provides a comprehensive framework for its evaluation as a potential kinase inhibitor.
Protein kinases are crucial regulators of most cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, they are a major class of therapeutic targets.[3] This guide will benchmark Compound X against established, multi-targeted kinase inhibitors, Dasatinib and Bosutinib , which are known to inhibit the Src family and Abl kinases.[4][5][6] The experimental workflows detailed herein are designed to provide a robust, multi-faceted comparison, moving from initial biochemical potency to cellular target engagement and functional outcomes.
The Scientific Rationale: A Multi-Step Approach to Inhibitor Characterization
A thorough evaluation of a novel kinase inhibitor requires a tiered approach to data generation. We will progress through three key stages of investigation:
Biochemical Potency and Selectivity: The initial step is to determine if Compound X can directly inhibit the enzymatic activity of our target kinase in a purified, cell-free system. This provides a direct measure of the compound's potency (IC50) against the kinase of interest.
Cellular Target Engagement and Potency: A compound's activity in a biochemical assay does not always translate to a cellular context.[7] It is crucial to confirm that the compound can permeate the cell membrane and bind to its intended target within the complex intracellular environment. Furthermore, we must assess its ability to inhibit downstream signaling and affect a cellular phenotype, such as proliferation.
In Vivo Efficacy (Conceptual): The final stage of preclinical evaluation involves assessing the compound's therapeutic effect in a living organism. While detailed protocols are beyond the scope of this guide, we will touch upon the conceptual framework for these studies.
This guide will focus on the Src family of non-receptor tyrosine kinases as the primary target for Compound X, given their critical role in cancer cell proliferation, migration, and survival.[8]
Signaling Pathway Overview: The Role of Src Family Kinases
Src family kinases (SFKs) are key nodes in intracellular signaling, relaying signals from cell surface receptors to various downstream pathways that control cell behavior.[8] Dysregulation of SFKs can lead to uncontrolled cell growth and metastasis.[8]
Caption: Simplified Src signaling pathway.
Part 1: In Vitro Biochemical Potency Assessment
The foundational experiment is the in vitro kinase assay, which measures the direct enzymatic activity of a purified kinase and its inhibition by a test compound.[9] We will utilize the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[10][11] The amount of ADP is directly proportional to kinase activity.
Experimental Protocol: ADP-Glo™ Kinase Assay[13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X, Dasatinib, and Bosutinib against a purified Src kinase.
Materials:
Recombinant Human Src kinase
Suitable peptide substrate for Src
ATP
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
Compound X, Dasatinib, and Bosutinib (dissolved in DMSO)
384-well white assay plates
Procedure:
Compound Plating:
Prepare serial dilutions of Compound X, Dasatinib, and Bosutinib in DMSO.
Transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor or no enzyme as a positive control (0% activity).
Kinase Reaction:
Prepare a kinase/substrate solution by diluting the Src kinase and its peptide substrate in kinase buffer.
Add the kinase/substrate solution to each well of the assay plate.
Prepare an ATP solution in kinase buffer.
Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be at or near the Km for Src.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
ADP Detection:
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
Data Acquisition:
Measure the luminescence of each well using a plate reader.
Calculate the percent inhibition for each compound concentration relative to the controls.
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Hypothetical Data Summary: In Vitro Kinase Inhibition
Compound
Target Kinase
IC50 (nM)
Compound X
Src
50
Dasatinib
Src
5
Bosutinib
Src
8
Data are hypothetical and for illustrative purposes only.
Part 2: Cellular Target Engagement and Functional Assays
Demonstrating that a compound can enter a cell and bind to its intended target is a critical step in drug discovery.[7] The NanoBRET™ Target Engagement Assay is a powerful tool for quantifying compound binding to specific protein targets in living cells.[12][13]
Assessing the Kinase Selectivity of N-Ethyl-2-(1-imidazolyl)acetamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a viable clinical candidate is paved with rigorous evaluation. A critical milestone in this j...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a viable clinical candidate is paved with rigorous evaluation. A critical milestone in this journey, particularly for kinase inhibitors, is the comprehensive assessment of its selectivity. This guide provides an in-depth, technical framework for evaluating the kinase selectivity of a novel compound, "N-Ethyl-2-(1-imidazolyl)acetamide," and objectively comparing its performance against established alternatives. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific principles.
The Imperative of Kinase Selectivity
The human kinome consists of over 500 protein kinases that regulate a vast array of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive therapeutic targets.[1][3][4] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[1][2][5] A lack of selectivity, often termed "off-target" effects, can lead to cellular toxicity and adverse side effects in patients, potentially derailing an otherwise promising therapeutic candidate.[1][6] Therefore, a thorough understanding of a compound's selectivity profile is not merely a characterization step but a cornerstone of its preclinical development. This guide will use the hypothetical molecule, N-Ethyl-2-(1-imidazolyl)acetamide, which contains an imidazole moiety common in many kinase inhibitors, to illustrate a robust strategy for selectivity assessment.[7][8]
A Multi-pronged Approach to Selectivity Profiling
A comprehensive assessment of kinase inhibitor selectivity requires a multi-layered approach, moving from broad, high-throughput in vitro screens to more focused, physiologically relevant cellular assays. This tiered strategy allows for early identification of potential liabilities and provides a deeper understanding of the compound's mechanism of action.
Tier 1: Broad Kinome Profiling
The initial step is to cast a wide net to understand the compound's interaction with a large panel of kinases. This provides a global view of its selectivity and identifies primary targets and potential off-targets.
A widely adopted method for broad kinase profiling is the KINOMEscan™ assay, a competition-based binding assay.[9][10] This technology measures the ability of a test compound to displace a proprietary, immobilized ligand from the active site of a large number of kinases.
Protocol: KINOMEscan™ Profiling of N-Ethyl-2-(1-imidazolyl)acetamide
Compound Preparation: Dissolve N-Ethyl-2-(1-imidazolyl)acetamide in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
Assay Concentration: For an initial screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used to identify any significant interactions.
Kinase Panel Selection: Utilize a comprehensive panel, such as the scanMAX panel, which covers over 480 kinases, including wild-type and clinically relevant mutant forms.[9]
Binding Assay: The test compound is incubated with the kinase-ligand complex. The amount of kinase bound to the immobilized ligand is quantified. A reduction in the amount of bound kinase indicates that the test compound has displaced the ligand.
Data Analysis: Results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below a certain cutoff (e.g., <35% or <10%).
The output of a kinome scan is a rich dataset that can be visualized as a "tree spot" diagram, mapping the hits onto a phylogenetic tree of the human kinome. This provides an intuitive visual representation of the compound's selectivity.
Table 1: Hypothetical KINOMEscan™ Data for N-Ethyl-2-(1-imidazolyl)acetamide at 1 µM
Kinase Target
% Control
Selectivity Score (S-score)
Primary Target X
5
0.01
Off-Target A
30
0.6
Off-Target B
50
1.0
... (477 other kinases)
>90
N/A
A lower selectivity score indicates higher selectivity. The S-score is a quantitative measure of selectivity, calculated based on the number of off-targets at a given inhibition threshold.
Following the identification of primary targets and significant off-targets from the broad screen, the next step is to determine the biochemical potency (e.g., IC50 or Kd) of the compound against these selected kinases.
Biochemical assays, such as radiometric assays or fluorescence-based assays, are used to measure the inhibitory activity of the compound over a range of concentrations.[11]
Protocol: IC50 Determination for N-Ethyl-2-(1-imidazolyl)acetamide
Kinase and Substrate Preparation: Prepare purified, active kinase and its corresponding substrate in an appropriate assay buffer.
Compound Dilution: Perform a serial dilution of N-Ethyl-2-(1-imidazolyl)acetamide to create a dose-response curve (e.g., 10-point, 3-fold dilutions).
Kinase Reaction: Initiate the kinase reaction by adding ATP (often at its Km concentration to mimic physiological conditions) to the mixture of kinase, substrate, and inhibitor.[3]
Detection: After a set incubation time, measure the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The IC50 values for the primary target and off-targets provide a quantitative measure of selectivity. This data should be compared to that of well-characterized, clinically relevant inhibitors.
Selectivity Ratio (Off-Target A / Primary Target X)
N-Ethyl-2-(1-imidazolyl)acetamide
15
1,500
>10,000
100-fold
Comparator 1 (Staurosporine - Non-selective)
1
5
10
5-fold
Comparator 2 (Selective Inhibitor Y)
10
>10,000
>10,000
>1000-fold
A higher selectivity ratio indicates greater selectivity.
dot
Caption: Tier 2 Experimental Workflow.
Tier 3: Cellular Target Engagement and Selectivity
While in vitro assays are crucial for initial characterization, they do not fully recapitulate the complex cellular environment. Cellular assays are essential to confirm that the compound can enter cells, bind to its intended target(s), and exhibit a similar selectivity profile in a more physiologically relevant context.[3][12]
CETSA® is a powerful technique for assessing target engagement in intact cells.[13][14] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[14][15]
Protocol: CETSA® for N-Ethyl-2-(1-imidazolyl)acetamide
Cell Culture and Treatment: Culture a relevant cell line and treat with varying concentrations of N-Ethyl-2-(1-imidazolyl)acetamide or a vehicle control.
Heat Challenge: Heat the cell lysates or intact cells across a range of temperatures.
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[16]
Protein Detection: Quantify the amount of the target protein and known off-targets remaining in the soluble fraction using Western blotting or mass spectrometry.[13][17]
Data Analysis: Generate a "melting curve" for each protein, plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
The CETSA results provide direct evidence of target engagement in a cellular context and can reveal differences in cellular permeability and off-target engagement compared to in vitro data.
A larger temperature shift indicates stronger target engagement and stabilization.
dot
Caption: Tier 3 Experimental Workflow.
Conclusion: A Holistic View of Selectivity
The comprehensive assessment of kinase inhibitor selectivity is a critical and iterative process in drug discovery. By employing a tiered approach that integrates broad kinome scanning, in-depth biochemical potency determination, and cellular target engagement assays, researchers can build a robust and reliable selectivity profile for novel compounds like N-Ethyl-2-(1-imidazolyl)acetamide. This multi-faceted strategy not only de-risks preclinical development by identifying potential off-target liabilities early on but also provides invaluable insights into the compound's mechanism of action, ultimately paving the way for the development of safer and more effective targeted therapies. The experimental frameworks and comparative data presented in this guide offer a blueprint for the rigorous evaluation of kinase inhibitor selectivity, upholding the principles of scientific integrity and providing a solid foundation for informed decision-making in drug development.
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Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
Vieth, M., Sutherland, J. J., & Robertson, D. H. (2005). Kinase-targeted library design: a computational approach. Drug discovery today, 10(12), 839-846.
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
DiscoverX Corporation. (n.d.). KINOMEscan. Retrieved from [Link]
Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
A Comparative Preclinical Evaluation of the Therapeutic Index of N-Ethyl-2-(1-imidazolyl)acetamide: A Novel Metabolic Modulator for Chronic Stable Angina
For drug development professionals, the therapeutic index (TI) is a critical determinant of a compound's potential clinical success. It provides a quantitative measure of the margin of safety between the doses that produ...
Author: BenchChem Technical Support Team. Date: February 2026
For drug development professionals, the therapeutic index (TI) is a critical determinant of a compound's potential clinical success. It provides a quantitative measure of the margin of safety between the doses that produce a therapeutic effect and those that induce toxicity.[1][2] This guide presents a comprehensive preclinical framework for evaluating the therapeutic index of a novel investigational compound, N-Ethyl-2-(1-imidazolyl)acetamide (NEIA) , for the management of chronic stable angina.
This document will provide an in-depth comparison of NEIA with established and investigational metabolic modulators, offering insights into the experimental workflows required to robustly define its therapeutic window. The focus is on the causality behind experimental choices, ensuring a self-validating system of protocols for researchers and scientists in the field.
Introduction to Cardiac Metabolism and the Role of Metabolic Modulators
Chronic stable angina is a manifestation of myocardial ischemia, where an imbalance between myocardial oxygen supply and demand leads to chest pain.[3] While traditional antianginal therapies primarily act through hemodynamic modifications, a newer class of drugs, known as metabolic modulators, offers a different therapeutic approach.[3][4] These agents aim to optimize myocardial energy metabolism, shifting the heart's reliance from fatty acid oxidation (FAO) to the more oxygen-efficient glucose oxidation pathway.[5][6]
N-Ethyl-2-(1-imidazolyl)acetamide (NEIA) is a novel small molecule with a proposed mechanism of action as a partial inhibitor of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in fatty acid metabolism. By partially inhibiting CPT-1, NEIA is hypothesized to increase glucose oxidation, thereby improving myocardial efficiency under ischemic conditions. This guide will compare NEIA with other metabolic modulators, including:
Etomoxir: An irreversible inhibitor of CPT-1.[7][8]
Perhexiline: An inhibitor of both CPT-1 and CPT-2.[5][9]
Ranolazine: An inhibitor of the late sodium current, which indirectly affects calcium handling and myocardial energetics.[10][11]
Trimetazidine: An inhibitor of long-chain 3-ketoacyl-CoA thiolase, another key enzyme in fatty acid oxidation.[12][13]
Comparative Mechanism of Action
The primary mechanism of action of these compounds revolves around the modulation of myocardial substrate utilization.
Diagram of Comparative Mechanisms of Action
Caption: Comparative mechanisms of action of NEIA and comparator drugs on cardiac metabolism.
Preclinical Workflow for Therapeutic Index Determination
A robust determination of the therapeutic index requires a multi-pronged approach, encompassing in vitro and in vivo studies to establish both efficacy and toxicity.
Diagram of Preclinical Therapeutic Index Workflow
Caption: Workflow for the preclinical determination of the therapeutic index.
In Vitro Toxicity Assessment
Initial safety profiling begins with in vitro assays to assess cytotoxicity and potential for cardiac-specific adverse effects.
Cytotoxicity Assays: Using cell lines such as rat cardiomyoblasts (H9c2) or, more translationally relevant, human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), is crucial for determining the concentration of NEIA that results in 50% cell viability (CC50).[14][15] This provides an early indication of the compound's cytotoxic potential.
hERG Channel Assay: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key indicator of potential pro-arrhythmic risk.[14] An early assessment of NEIA's effect on this channel is essential for cardiac safety evaluation.
In Vivo Efficacy (ED50) Determination
To determine the effective dose of NEIA that produces a 50% maximal response (ED50), a relevant animal model of chronic stable angina is required. The swine model of chronic myocardial ischemia is a well-established and clinically relevant model due to the anatomical and physiological similarities of the porcine cardiovascular system to that of humans.[16][17]
In Vivo Toxicity (LD50/TD50) Studies
The lethal dose for 50% of the population (LD50) or the toxic dose for 50% of the population (TD50) is determined through acute and sub-chronic toxicity studies in at least two mammalian species, typically one rodent and one non-rodent.[18]
Comparative Analysis of Therapeutic Indices
The following table provides a comparative summary of the preclinical therapeutic index data for NEIA (hypothetical) and the comparator drugs. It is important to note that direct comparison of TI values across different studies can be challenging due to variations in experimental models and endpoints.
Generally well-tolerated, rare reports of Parkinsonian symptoms[12][13]
Experimental Protocols
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
Cell Culture: Culture H9c2 cells or iPSC-CMs in appropriate growth medium in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of NEIA and comparator drugs in culture medium. Replace the existing medium with the drug-containing medium and incubate for 24-48 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the CC50 value by plotting cell viability against drug concentration.
Protocol for In Vivo Efficacy in a Swine Model of Chronic Angina
Model Creation: Surgically place an ameroid constrictor around the left circumflex coronary artery of adult swine.[16] This will lead to gradual occlusion of the artery over several weeks, resulting in chronic myocardial ischemia.
Instrumentation: After the development of stable angina, instrument the animals for the measurement of heart rate, blood pressure, and ECG.
Exercise Protocol: Subject the animals to a graded treadmill exercise test to induce angina, identifiable by ST-segment depression on the ECG.
Drug Administration: Administer a range of doses of NEIA intravenously or orally.
Efficacy Measurement: After drug administration, repeat the exercise protocol and measure the time to onset of ST-segment depression and the total exercise duration.
ED50 Calculation: Determine the dose of NEIA that produces a 50% increase in the time to onset of ST-segment depression.
Protocol for In Vivo Acute Oral Toxicity (LD50) Study in Rats (Up-and-Down Procedure)
Animal Acclimatization: Acclimate adult Sprague-Dawley rats to the laboratory conditions for at least one week.
Dosing: Administer a single oral dose of NEIA to one animal. The starting dose is based on in vitro cytotoxicity data.
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.
LD50 Estimation: Continue this process until enough data points are collected to estimate the LD50 using statistical methods such as the maximum likelihood method.
Conclusion
The preclinical evaluation of the therapeutic index is a cornerstone of drug development, providing essential insights into the safety and potential efficacy of a new chemical entity. For N-Ethyl-2-(1-imidazolyl)acetamide (NEIA), the proposed investigational compound for chronic stable angina, a systematic approach to determining its therapeutic index is paramount.
This guide has outlined a comprehensive preclinical workflow, from in vitro cytotoxicity and hERG assays to in vivo efficacy and toxicity studies in relevant animal models. By comparing the projected therapeutic index of NEIA with established metabolic modulators like Perhexiline, Ranolazine, and Trimetazidine, we can begin to position this novel compound within the therapeutic landscape. A favorable therapeutic index, characterized by a wide margin between effective and toxic doses, would strongly support the continued development of NEIA as a promising new treatment for chronic stable angina.
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Personal protective equipment for handling N-Ethyl-2-(1-imidazolyl)acetamide
Executive Safety Summary N-Ethyl-2-(1-imidazolyl)acetamide is a specialized heterocyclic intermediate typically utilized in the synthesis of pharmaceutical agents (e.g., kinase inhibitors or antifungal azoles).[1] Operat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
N-Ethyl-2-(1-imidazolyl)acetamide is a specialized heterocyclic intermediate typically utilized in the synthesis of pharmaceutical agents (e.g., kinase inhibitors or antifungal azoles).[1]
Operational Status:CAUTION — NOVEL INTERMEDIATE.
Specific toxicological data (LD50, LC50) for this exact structure is often limited in public registries.[1] Therefore, you must apply the Precautionary Principle , treating the substance as a potential Skin/Eye Irritant (Category 2) and a potential Sensitizer , consistent with the hazardous profile of the imidazole moiety and low-molecular-weight amides.[1]
Immediate Action Required:
Containment: Handle exclusively within a certified Chemical Fume Hood.
Skin Barrier: Double-gloving strategy (Nitrile/Neoprene) is mandatory due to the permeation potential of the amide functionality.[1]
Respiratory: If fume hood operations are compromised, a P100 particulate respirator is the minimum requirement.[1]
Hazard Mechanism & Risk Logic
To select the correct PPE, we must understand the chemical behavior of the molecule.[1] We do not follow a "one-size-fits-all" approach; we engineer safety based on molecular structure.[1]
Functional Group
Associated Hazard Potential
Physiological Mechanism
Imidazole Ring
Corrosive / Irritant
Nitrogen lone pairs act as proton acceptors (bases), potentially causing saponification of skin lipids and irritation to mucous membranes [1].[1]
Acetamide Linker
Absorption / Systemic Toxicity
Amide bonds facilitate solubility and can enhance dermal absorption.[1] Analogous simple amides (e.g., N-ethylacetamide) are investigated for reproductive toxicity [2].[1]
Ethyl Group
Lipophilicity
Increases the molecule's ability to cross cell membranes compared to non-alkylated analogs.[1]
PPE Specifications: The Defense Matrix
This protocol defines the minimum PPE standards for handling quantities < 100g.[1] For scale-up (>100g), a Process Hazard Analysis (PHA) is required.[1]
A. Hand Protection (Gloves)
Primary Layer: Nitrile Rubber (0.11 mm minimum thickness).[1]
Secondary Layer (if liquid/solution): Long-cuff Neoprene or Butyl Rubber.[1]
Rationale: Imidazole derivatives can degrade latex.[1] Amides have high permeation rates; standard exam gloves offer protection for splash only, not immersion.[1]
Protocol: Change outer gloves every 30 minutes or immediately upon contamination.[1]
B. Eye & Face Protection[1][2][3][4][5][6][7]
Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166 compliant).[1]
Contraindication: Safety glasses with side shields are insufficient due to the risk of fine dust generation or splashes tracking around the lens.[1]
Face Shield: Required only during transfer of large volumes (>1L) or synthesis reactions under pressure.[1]
C. Respiratory Protection
Primary Control: Engineering controls (Fume Hood) are the first line of defense.[1]
Secondary (PPE): If handling outside a hood (e.g., weighing balance cleaning), use a Half-face respirator with P100 (HEPA) cartridges .[1]
Logic: As a solid intermediate, the primary vector is inhalation of particulates.[1]
Prepare a Solid Waste Container labeled "Hazardous Waste: Imidazole Derivative."[1]
Prepare a Neutralization Solution (5% Citric Acid or dilute Acetic Acid) to neutralize basic imidazole spills.[1]
Step 2: Weighing & Transfer
Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic.[1]
Technique: Do not use a spatula that has touched strong acids (risk of exothermic salt formation).[1] Use disposable weighing boats to minimize cross-contamination.[1]
Step 3: Solubilization
Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents drastically increase skin permeability .[1]
Enhanced PPE: If using DMSO/DMF, you must wear Butyl rubber gloves over Nitrile.[1]
Step 4: Decontamination & Disposal[1][8]
Surface Cleaning: Wipe surfaces with a mild acidic detergent (to protonate and solubilize the imidazole), followed by water.[1]
Do NOT dispose of down the drain; imidazoles can be toxic to aquatic microorganisms.[1]
Logic Visualization: PPE Decision Tree
The following diagram illustrates the decision logic for PPE selection based on the physical state and solvent carrier of the compound.
Figure 1: Decision logic for selecting appropriate Personal Protective Equipment based on physical state and solvent carrier risks.[1]
Emergency Response Protocol
In the event of exposure, immediate action mitigates long-term injury.[1][2]
Exposure Route
Immediate Action
Clinical Note
Ocular (Eyes)
Flush with water for 15 minutes .[1][2][3][4][5] Hold eyelids open.
Imidazoles can cause corneal clouding; immediate dilution is critical.[1]
Dermal (Skin)
Drench with water.[1][4][6] Remove contaminated clothing.[1][6] Wash with soap (acidic/neutral pH preferred).[1]
Do not use solvent (ethanol/acetone) to clean skin; this drives the chemical deeper.[1]
Inhalation
Move to fresh air.[1][3][4][6] If breathing is labored, administer oxygen (trained personnel only).[1]
Monitor for delayed pulmonary edema if dust was inhaled.[1]
References
European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: Imidazole. Retrieved from [Link][1]
PubChem. (2025).[1][7] N-Ethylacetamide Compound Summary (CID 12201). National Center for Biotechnology Information.[1] Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[1] Retrieved from [Link][1]
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]